Metoxuron-d6
Description
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Structure
3D Structure
Properties
CAS No. |
2030182-41-1 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
234.71 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14)/i1D3,2D3 |
InChI Key |
DSRNRYQBBJQVCW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)OC)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Metoxuron-d6 in Modern Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and exacting world of analytical chemistry, particularly in the realms of environmental monitoring, food safety, and drug development, accuracy and reliability are paramount. The quantification of trace-level compounds, such as the herbicide Metoxuron, in complex matrices presents significant challenges due to matrix effects and variations in instrument response. To overcome these obstacles, stable isotope-labeled internal standards have become indispensable tools. This technical guide provides an in-depth exploration of the purpose and application of Metoxuron-d6, a deuterium-labeled analogue of Metoxuron, in sophisticated analytical methodologies.
Metoxuron is a phenylurea herbicide used to control broad-leaved weeds in various crops.[1] Its presence in soil, water, and food products is closely monitored to ensure environmental protection and consumer safety. This compound, in which six hydrogen atoms on the N,N-dimethyl group are replaced with deuterium, serves as an ideal internal standard for the quantitative analysis of Metoxuron. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the native Metoxuron by a mass spectrometer, enabling highly accurate quantification through a technique known as isotope dilution mass spectrometry.
Core Principles: Isotope Dilution Mass Spectrometry
The fundamental purpose of using this compound is to employ the principle of isotope dilution analysis.[2] This technique is considered a gold standard in quantitative analysis due to its high precision and accuracy.[2] The process involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing an unknown amount of the target analyte (Metoxuron) at the earliest stage of sample preparation.
The key advantages of this approach are:
-
Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. Since this compound is chemically identical to Metoxuron, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are effectively nullified.
-
Compensation for Sample Loss: During the multi-step processes of extraction, cleanup, and concentration, some of the analyte may be lost. As the internal standard is lost at the same rate as the native analyte, the ratio between them remains constant, ensuring that the final calculated concentration is accurate despite these losses.
-
Improved Precision and Repeatability: The use of an internal standard corrects for variations in instrument performance and injection volume, leading to more precise and reproducible results.[3]
Technical Data Summary
This compound is available from various suppliers as a high-purity analytical standard. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea | [4] |
| Synonyms | Metoxuron-(N,N-dimethyl-d6) | [4][5] |
| CAS Number | 2030182-41-1 | [5] |
| Molecular Formula | C₁₀H₇D₆ClN₂O₂ | [6] |
| Molecular Weight | 234.71 g/mol | [5][6] |
| Isotopic Enrichment | ≥ 99 atom % D | [5] |
| Chemical Purity (by HPLC) | ≥ 99.48% | [6] |
| Typical Format | Neat solid or solution in a specified solvent (e.g., 100 µg/mL in acetonitrile) | [7] |
Experimental Protocols
The following sections provide a detailed, representative methodology for the analysis of Metoxuron in environmental or food samples using this compound as an internal standard. The protocol is a composite of established techniques for pesticide residue analysis, such as QuEChERS and LC-MS/MS.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
This compound internal standard stock solution (e.g., 10 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng/g).
-
Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract, ready for LC-MS/MS analysis. It may be diluted with a suitable solvent if necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. For example:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Metoxuron and this compound must be determined by direct infusion of the individual standards. The transitions are instrument-dependent, but representative values are provided below. The most intense transition is typically used for quantification, and a second transition is used for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantification) | Product Ion 2 (m/z) (Confirmation) | Collision Energy (eV) |
| Metoxuron | 229.1 | 72.1 | 187.1 | 20 (for 72.1), 15 (for 187.1) |
| This compound | 235.1 | 78.1 | 193.1 | 20 (for 78.1), 15 (for 193.1) |
Note: The m/z values and collision energies are illustrative and require optimization on the specific instrument being used.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using a series of standards containing known concentrations of Metoxuron and a constant concentration of this compound. The ratio of the peak area of the Metoxuron quantification transition to the peak area of the this compound quantification transition is plotted against the concentration of Metoxuron. The concentration of Metoxuron in the unknown sample is then calculated from its peak area ratio using the calibration curve.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of using this compound as an internal standard in a typical analytical procedure.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Conclusion
This compound is a critical analytical tool for researchers and scientists tasked with the quantitative determination of the herbicide Metoxuron. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method to overcome common analytical challenges, such as matrix effects and sample loss during preparation. By incorporating this compound into the analytical workflow, laboratories can achieve high levels of accuracy and precision, ensuring that data on environmental and food safety are of the highest quality and defensibility. The detailed protocols and principles outlined in this guide serve as a comprehensive resource for the effective application of this compound in a modern analytical setting.
References
- 1. hpst.cz [hpst.cz]
- 2. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov.tw [fda.gov.tw]
- 4. lcms.cz [lcms.cz]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metoxuron-d6: Chemical Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated phenylurea herbicide, Metoxuron-d6. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and modern analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in environmental science, analytical chemistry, and agrochemical development.
Chemical Identity and Properties
This compound is the deuterated analog of Metoxuron, a selective pre- and post-emergence herbicide. The deuterium (B1214612) labeling is on the two N-methyl groups, which makes it a suitable internal standard for mass spectrometry-based quantification of Metoxuron in various matrices.
Chemical Structure
-
IUPAC Name: 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea[1]
-
Synonyms: this compound (N,N-dimethyl-d6)
-
CAS Number: 2030182-41-1[1]
-
Chemical Formula: C₁₀H₇D₆ClN₂O₂[1]
-
SMILES: [2H]C([2H])([2H])N(C(=O)Nc1ccc(OC)c(Cl)c1)C([2H])([2H])[2H][2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, Metoxuron.
| Property | This compound | Metoxuron (Unlabeled) |
| Molecular Weight | 234.71 g/mol [1] | 228.68 g/mol |
| Appearance | White to Off-White Solid | Colorless crystals |
| Melting Point | Not explicitly reported | 126-127 °C |
| Solubility | Soluble in DMSO (Slightly), Methanol (Very Slightly) | Soluble in acetone, chloroform, benzene |
| Storage Temperature | 2-8°C[1] | Room temperature |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a substituted phenyl isocyanate with deuterated dimethylamine. A general method is described in the patent literature, which can be adapted for the specific synthesis of this compound.
Synthesis Pathway
The synthesis involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with dimethylamine-d6 hydrochloride in the presence of an organic base.
Caption: Synthesis pathway for this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of deuterated phenylurea herbicides.
Materials:
-
3-chloro-4-methoxyphenyl isocyanate
-
Dimethylamine-d6 hydrochloride
-
N-methylmorpholine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Argon gas
Procedure:
-
Suspend dimethylamine-d6 hydrochloride (1.2 equivalents) in anhydrous THF under an argon atmosphere.
-
Stir the suspension for 10 minutes.
-
Slowly add a solution of 3-chloro-4-methoxyphenyl isocyanate (1.0 equivalent) in anhydrous THF dropwise to the suspension.
-
Continue stirring for 20 minutes.
-
Slowly add a solution of N-methylmorpholine (2.0 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to proceed at 20°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the isocyanate is completely consumed, add water to the reaction mixture and stir.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., dichloromethane/hexane) to obtain this compound as a crystalline solid.
Analytical Methods
The analysis of Metoxuron and its deuterated internal standard is typically performed using chromatographic techniques coupled with mass spectrometry.
Analytical Workflow
The general workflow for the analysis of this compound in environmental samples involves sample preparation followed by instrumental analysis.
Caption: Analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | Typically 0.2-1.0 mL/min |
| Injection Volume | 5-20 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Mass Spectrometry (MS)
For the unlabeled Metoxuron, the mass spectrum shows a molecular ion peak at m/z 228. The fragmentation pattern would be characteristic of the phenylurea structure. For this compound, the molecular ion peak would be expected at m/z 234.
Spectroscopic Data (Reference)
While experimental spectra for this compound are not widely published, the following provides reference information for the unlabeled Metoxuron. The spectra of this compound would be very similar, with the key difference being the absence of signals corresponding to the N-methyl protons in the ¹H NMR and a different chemical shift for the deuterated carbons in the ¹³C NMR, along with the aforementioned mass shift in the MS.
Metoxuron (Unlabeled) Reference Data:
-
¹H NMR: Signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl protons would be expected.
-
¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the N-methyl carbons would be observed.
-
Mass Spectrum (EI): The NIST WebBook provides a reference mass spectrum for Metoxuron.[3]
Conclusion
This technical guide provides essential information on the chemical structure, properties, synthesis, and analysis of this compound. The provided protocols and data are intended to support researchers in their work with this important deuterated internal standard. The use of this compound is critical for accurate and reliable quantification of the herbicide Metoxuron in environmental and biological samples, contributing to robust monitoring and risk assessment studies.
References
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Metoxuron-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Metoxuron-d6, a deuterated analog of the phenylurea herbicide Metoxuron. The strategic incorporation of deuterium (B1214612) into the N,N-dimethyl groups offers a valuable internal standard for mass spectrometry-based quantification of Metoxuron in environmental and biological samples. This document outlines a likely synthetic pathway, presents key quantitative data, and provides a detailed, generalized experimental protocol.
Introduction to Metoxuron and Isotopic Labeling
Metoxuron, chemically known as 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea, is a selective herbicide used for the control of broad-leaved weeds and grasses in various crops.[1] Monitoring its presence in the environment is crucial for assessing its ecological impact. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by isotope dilution mass spectrometry. The six deuterium atoms on the two methyl groups of this compound result in a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
The primary rationale for using deuterated standards lies in the ability to compensate for matrix effects and variations in sample preparation and instrument response. The co-elution of the analyte and the deuterated standard in chromatographic systems ensures that any loss or enhancement during the analytical process affects both compounds equally, leading to highly accurate and precise measurements.
Synthesis of this compound
The synthesis of this compound, or 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea, is achieved by the reaction of 3-chloro-4-methoxyphenyl isocyanate with d6-dimethylamine. A general method for the synthesis of deuterated phenylurea herbicides involves the use of a deuterated dimethylamine (B145610) salt in the presence of an organic base.[2] This approach is favored for its high efficiency and specificity in introducing the deuterium labels at the desired positions.
Synthetic Pathway
The chemical transformation for the synthesis of this compound is illustrated in the diagram below. The key step is the nucleophilic addition of d6-dimethylamine to the isocyanate group of 3-chloro-4-methoxyphenyl isocyanate.
Caption: Synthetic scheme for this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound, compiled from various commercial sources.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇D₆ClN₂O₂ | [2] |
| Molecular Weight | 234.71 g/mol | [2][3] |
| Exact Mass | 234.1042 u | [4] |
| Isotopic Enrichment | ≥ 99 atom % D | [3] |
| Purity (by HPLC) | ≥ 99.48% | [2] |
| Unlabeled CAS Number | 19937-59-8 | [3][4] |
| Labeled CAS Number | 2030182-41-1 | [3] |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, based on established methods for the synthesis of deuterated phenylurea compounds.[2] Researchers should perform their own optimization and safety assessments.
Materials and Reagents
-
3-chloro-4-methoxyphenyl isocyanate (≥98% purity)
-
d6-Dimethylamine hydrochloride (≥99 atom % D)
-
Triethylamine (≥99.5%, anhydrous)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve d6-dimethylamine hydrochloride (1.0 equivalent) in anhydrous THF (or DCM).
-
Base Addition: To the suspension, add triethylamine (1.1 equivalents) dropwise at 0 °C (ice bath). Stir the mixture for 15-20 minutes at this temperature.
-
Isocyanate Addition: In a separate dry flask, dissolve 3-chloro-4-methoxyphenyl isocyanate (1.0 equivalent) in anhydrous THF (or DCM). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to yield the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass spectrometry should confirm the expected molecular ion peak for this compound.
-
¹H NMR spectroscopy should show the absence of signals corresponding to the N-methyl protons, while ¹³C NMR will show a characteristic triplet for the deuterated methyl carbons.
-
Conclusion
The synthesis of this compound via the reaction of 3-chloro-4-methoxyphenyl isocyanate and d6-dimethylamine provides an effective route to this valuable isotopically labeled internal standard. The detailed protocol and data presented in this guide are intended to assist researchers in the fields of environmental analysis, toxicology, and drug metabolism in the preparation and application of this compound for accurate and reliable quantification of the parent herbicide.
References
Technical Guide: Metoxuron-d6 (CAS Number 2030182-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoxuron-d6 is the deuterated analog of Metoxuron, a phenylurea herbicide. This document provides a comprehensive technical overview of this compound, including its physicochemical properties and its primary application as an internal standard for the quantitative analysis of Metoxuron in various matrices. Detailed experimental protocols for sample preparation and analysis using chromatographic techniques are presented. Furthermore, the mode of action and metabolic degradation pathways of Metoxuron are discussed to provide a complete profile for research and analytical purposes.
Introduction
Metoxuron is a selective, systemic herbicide used for the control of broadleaf weeds and annual grasses in a variety of crops. Its mode of action involves the inhibition of photosynthesis at the photosystem II complex. Due to its widespread use, monitoring its presence in environmental and food samples is crucial for ensuring environmental safety and human health.
This compound (CAS: 2030182-41-1) serves as an ideal internal standard for the accurate quantification of Metoxuron residues. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the parent compound in mass spectrometry-based analytical methods, without significantly altering its chemical and physical behavior during sample preparation and analysis.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in analytical methodologies.
| Property | Value |
| CAS Number | 2030182-41-1 |
| Molecular Formula | C₁₀H₇D₆ClN₂O₂ |
| Molecular Weight | 234.71 g/mol |
| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea |
| Synonyms | N'-(3-Chloro-4-methoxyphenyl)-N,N-di(methyl-d3)urea |
| Appearance | White to Off-White Solid |
| Storage Conditions | 2-8°C for long-term storage |
| Purity (by HPLC) | Typically ≥98% |
Analytical Applications and Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methods for the determination of Metoxuron residues in environmental matrices such as soil and water, as well as in agricultural products. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and reliability of the analytical results.
Sample Preparation: QuEChERS Protocol for Vegetable Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
Materials:
-
Homogenized sample (e.g., carrots, leafy vegetables)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Analytical Determination: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the preferred method for the sensitive and selective quantification of Metoxuron.
| Parameter | Specification |
| Instrument | HPLC system coupled with a tandem mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metoxuron: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)This compound: Precursor Ion > Product Ion 1 (Quantifier) |
Mode of Action and Metabolic Pathways
Mode of Action of Metoxuron
Metoxuron belongs to the phenylurea class of herbicides. Its primary mode of action is the inhibition of photosynthesis in target plants. Specifically, it binds to the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. This disruption of photosynthesis ultimately leads to the death of the plant.
Microbial Degradation of Phenylurea Herbicides
The environmental fate of Metoxuron is largely determined by microbial degradation in soil and water. Various microorganisms, including bacteria and fungi, are capable of metabolizing phenylurea herbicides. The degradation typically proceeds through a series of enzymatic reactions.
Caption: Microbial degradation pathway of Metoxuron.
The initial step often involves N-demethylation, followed by hydrolysis of the urea (B33335) bridge to yield the corresponding aniline (B41778) derivative. This intermediate is then further degraded through ring cleavage and eventual mineralization to carbon dioxide and water.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Metoxuron in environmental or food samples using this compound as an internal standard.
Caption: Analytical workflow for Metoxuron residue analysis.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Metoxuron in complex matrices. This technical guide provides researchers and analytical scientists with the essential information and detailed protocols required for its effective use. The provided experimental procedures, coupled with an understanding of the parent compound's mode of action and degradation, form a solid foundation for robust analytical method development and environmental monitoring studies.
Physical and chemical properties of Metoxuron-d6
An In-depth Technical Guide to the Physical and Chemical Properties of Metoxuron-d6
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the herbicide Metoxuron. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the compound's characteristics, analytical methodologies, and stability.
Introduction
This compound is the stable isotope-labeled version of Metoxuron, a phenylurea herbicide. In this analog, the six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative analysis of Metoxuron in various matrices, such as environmental and agricultural samples, using mass spectrometry-based methods.[1] The unlabelled Metoxuron acts as a plant growth regulator and a pre- and post-emergence herbicide by inhibiting photosynthetic electron transport at photosystem II.[2][3]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. Data for the unlabelled parent compound, Metoxuron, are also included for comparison where available.
| Property | This compound | Metoxuron (Unlabelled) |
| Synonyms | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea; N'-(3-chloro-4-methoxyphenyl)-N,N-di(methyl-d3)-urea[4][5] | 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea[2][6][7] |
| Molecular Formula | C₁₀D₆H₇ClN₂O₂[4][5] | C₁₀H₁₃ClN₂O₂[2][8] |
| Molecular Weight | 234.71 g/mol [5][6][7] | 228.68 g/mol [2] |
| Accurate Mass | 234.1042 Da[4] | 228.0665554 Da[2] |
| CAS Number | 2030182-41-1[4][5][6][7] | 19937-59-8[4][6][7] |
| Isotopic Enrichment | ≥99 atom % D[6][7] | N/A |
| Appearance | Neat solid[4] | Solid |
| Melting Point | Not available | 124-127 °C[8] |
| Boiling Point | Not available | 391.6 ± 42.0 °C (Predicted)[8] |
| Water Solubility | Not available | 678 mg/L (23 °C)[8] |
| SMILES | [2H]C([2H])([2H])N(C(=O)Nc1ccc(OC)c(Cl)c1)C([2H])([2H])[2H][4] | CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl[2] |
Stability and Storage
Storage Conditions: For long-term storage, this compound should be kept in a refrigerator at +4°C or between 2-8°C.[4][5] Some suppliers also indicate that storage at room temperature is acceptable.[6][7]
Stability: The compound is stable if stored under the recommended conditions. It is advised to re-analyze the chemical purity of the compound after three years of storage before use.[6][7]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Metoxuron in complex matrices by liquid chromatography-mass spectrometry (LC-MS). Below is a generalized protocol for such an analysis.
Objective: To quantify the concentration of Metoxuron in a sample (e.g., soil, water, agricultural product) using an internal standard calibration method with this compound.
Materials:
-
Metoxuron analytical standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Sample matrix (e.g., soil extract, water sample)
-
LC-MS system (e.g., a hybrid quadrupole-Orbitrap or triple quadrupole mass spectrometer)[9][10]
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Metoxuron and a separate stock solution of this compound in a suitable solvent like acetonitrile.
-
Create a series of calibration standards by serially diluting the Metoxuron stock solution.
-
Spike each calibration standard and the quality control (QC) samples with a fixed concentration of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
Extract Metoxuron from the sample matrix using an appropriate method (e.g., QuEChERS for food samples, solid-phase extraction for water).
-
Evaporate the solvent from the extract and reconstitute it in the initial mobile phase.
-
Add the same fixed concentration of the this compound internal standard to the prepared sample extracts before analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 column or similar. The mobile phase typically consists of a gradient of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both Metoxuron and this compound.
-
Metoxuron: Monitor the transition for the unlabelled compound (e.g., m/z 229 → product ion).
-
This compound: Monitor the transition for the deuterated standard (e.g., m/z 235 → product ion). The 6 Dalton mass shift ensures no cross-talk between the analyte and the standard.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of Metoxuron to the peak area of this compound against the concentration of Metoxuron for each calibration standard.
-
Calculate the same peak area ratio for the unknown samples.
-
Determine the concentration of Metoxuron in the samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for variations in sample preparation, injection volume, and instrument response.[9]
-
Visualizations
The following diagrams illustrate the relationships and workflows associated with this compound.
Caption: Relationship between Metoxuron and its deuterated analog.
Caption: Workflow for quantification of Metoxuron using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metoxuron (Ref: SAN 6915H) [sitem.herts.ac.uk]
- 4. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. chembk.com [chembk.com]
- 9. lcms.cz [lcms.cz]
- 10. shimadzu.com [shimadzu.com]
Metoxuron-d6: An In-depth Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for Metoxuron-d6. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This guide details the toxicological properties, handling procedures, and potential biological signaling pathway interactions of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Section 1: Chemical and Physical Properties
This compound is the deuterated analog of Metoxuron, a phenylurea herbicide. The primary difference is the replacement of six hydrogen atoms with deuterium (B1214612) on the N,N-dimethyl groups. This isotopic labeling is useful in various research applications, including metabolic and environmental fate studies.
| Property | Value |
| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea |
| CAS Number | 2030182-41-1 |
| Molecular Formula | C₁₀H₇D₆ClN₂O₂ |
| Molecular Weight | 234.71 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Storage | 2-8°C, protected from light |
Section 2: Hazard Identification and GHS Classification
This compound, like its non-deuterated counterpart, is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding its potential risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects[1] |
Signal Word: Warning
Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
-
Environment
Section 3: Toxicological Data
Quantitative toxicological data for Metoxuron provides a basis for assessing the acute risks associated with this compound exposure. Due to the nature of isotopic labeling, the toxicological profile of the deuterated compound is expected to be very similar to the parent compound.
| Toxicity Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 3200 mg/kg[2] |
| LD50 | Rabbit | Dermal | >2000 mg/kg |
| LC50 | Fish (96h) | - | Data not available |
Section 4: Experimental Protocols
The following section outlines the methodologies for key toxicological experiments typically performed to assess the safety of chemical compounds like Metoxuron.
Acute Oral Toxicity (OECD Guideline 401)
This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.
Experimental Workflow:
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (typically females) are used. They are acclimated to laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) for at least five days.[3]
-
Dose Preparation and Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3] For Metoxuron, this would involve dissolving or suspending the compound in an appropriate vehicle.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Acute Dermal Toxicity (OECD Guideline 402)
This test assesses the toxicity of a substance when applied to the skin.
Methodology:
-
Animal Selection: Young adult albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.
-
Exposure: The exposure period is typically 24 hours.
-
Observation: Animals are observed for 14 days for signs of toxicity and skin reactions.
-
Data Analysis: The dermal LD50 is determined.
Aquatic Toxicity (OECD Guideline 203)
This test evaluates the acute toxicity of a substance to fish.
Methodology:
-
Test Species: A standard freshwater fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated for each observation time.
Section 5: Potential Signaling Pathway Interactions
While the primary mechanism of action for Metoxuron as a herbicide is the inhibition of photosystem II in plants, its effects on mammalian systems are less understood. Research on other pesticides suggests potential interactions with key cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants. Some pesticides have been shown to activate the AhR signaling pathway, leading to the expression of genes involved in xenobiotic metabolism, such as cytochrome P450s (CYPs).
Activation of this pathway can have diverse downstream effects, including endocrine disruption and altered cellular metabolism. However, direct evidence for this compound activating the AhR pathway is currently lacking and requires further investigation.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in responding to cellular stress, including DNA damage. Some pesticides have been shown to induce a p53-dependent cellular stress response.
References
The Isotopic Distinction: A Technical Guide to Metoxuron and Metoxuron-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between the herbicide Metoxuron and its deuterated analogue, Metoxuron-d6. This document provides a comprehensive overview of their respective chemical properties, mechanisms of action, and applications, with a focus on the critical role of this compound as an internal standard in quantitative analytical studies. Detailed experimental methodologies are provided, and key pathways and workflows are visualized to facilitate a deeper understanding.
Core Differences and Physicochemical Properties
Metoxuron is a phenylurea herbicide used to control broadleaf weeds and grasses.[1] this compound is a stable isotope-labeled version of Metoxuron, in which six hydrogen atoms on the two N-methyl groups have been replaced with deuterium (B1214612) atoms.[2] This isotopic substitution results in a molecule that is chemically identical to Metoxuron in its reactivity but has a higher molecular weight. This key difference makes this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[3]
Table 1: Comparative Physicochemical Properties of Metoxuron and this compound
| Property | Metoxuron | This compound |
| Chemical Formula | C₁₀H₁₃ClN₂O₂[4] | C₁₀H₇D₆ClN₂O₂[5] |
| Molecular Weight | 228.68 g/mol [1] | 234.71 g/mol [6] |
| CAS Number | 19937-59-8[4] | 2030182-41-1[6] |
| Appearance | White solid | White solid |
| Melting Point | 126-127 °C | Not available |
| Solubility | Soluble in organic solvents such as acetone, methanol, and acetonitrile (B52724).[7] | Soluble in organic solvents such as acetonitrile and DMSO.[5][8] |
| Isotopic Enrichment | Not Applicable | Typically ≥98 atom % D[6] |
Mechanism of Action: Inhibition of Photosystem II
Metoxuron, like other phenylurea herbicides, acts by inhibiting photosynthesis at the photosystem II (PSII) complex in plants.[1][9] Specifically, it binds to the D1 protein of the PSII reaction center, blocking the binding site of plastoquinone (B1678516) (QB).[1] This blockage interrupts the photosynthetic electron transport chain, preventing the transfer of electrons from the primary quinone acceptor (QA) to QB.[9] The inhibition of electron flow leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[1]
Caption: Metoxuron blocks electron transport in Photosystem II.
Metabolic Pathways
The biotransformation of Metoxuron in organisms like plants and soil microbes primarily involves two types of reactions: N-demethylation and hydroxylation of the phenyl ring. These metabolic processes are generally categorized as Phase I reactions, which introduce or expose functional groups to increase the polarity of the compound, facilitating its subsequent conjugation (Phase II) and excretion (Phase III).[10]
Caption: Proposed metabolic pathway of Metoxuron.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the reaction of a substituted aniline (B41778) with a deuterated dimethylamine (B145610) source. A general synthetic workflow is outlined below.
Caption: General synthesis workflow for this compound.
Methodology:
-
Isocyanate Formation: 3-chloro-4-methoxyaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form 3-chloro-4-methoxyphenyl isocyanate.
-
Urea Formation: The resulting isocyanate is then reacted with dimethylamine-d6 hydrochloride in the presence of a base to yield this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final, high-purity this compound.
Quantitative Analysis of Metoxuron using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of Metoxuron in a sample matrix (e.g., water, soil extract) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[11]
Table 2: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Metoxuron: m/z 229.1 -> 72.1 (Quantifier), 229.1 -> 46.1 (Qualifier) |
| This compound: m/z 235.1 -> 78.1 (Quantifier) |
Experimental Protocol:
-
Sample Preparation:
-
To 1 mL of the sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex the sample to ensure thorough mixing.
-
If necessary, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of Metoxuron.
-
Add the same amount of this compound internal standard to each calibration standard as was added to the samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.
-
-
Data Analysis:
-
Integrate the peak areas for the quantifier ions of both Metoxuron and this compound.
-
Calculate the ratio of the peak area of Metoxuron to the peak area of this compound for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Metoxuron for the calibration standards.
-
Determine the concentration of Metoxuron in the samples by interpolating their peak area ratios on the calibration curve.
-
Mass Spectrometry Fragmentation
Under typical electrospray ionization conditions in a mass spectrometer, both Metoxuron and this compound will protonate to form [M+H]⁺ ions. The primary fragmentation pathway involves the cleavage of the urea bond, leading to the formation of characteristic fragment ions. The key difference in the fragmentation pattern will be the mass-to-charge ratio (m/z) of the fragment containing the dimethylamine moiety, which will be 6 Da higher for this compound.
Table 3: Major Mass Fragments of Metoxuron and this compound
| Compound | Precursor Ion [M+H]⁺ | Major Fragment Ion 1 | Major Fragment Ion 2 |
| Metoxuron | 229.1 | 72.1 (C₃H₈N⁺) | 157.0 (C₇H₇ClNO⁺) |
| This compound | 235.1 | 78.1 (C₃H₂D₆N⁺) | 157.0 (C₇H₇ClNO⁺) |
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Metoxuron in various matrices. Its chemical similarity to the parent compound, combined with its distinct mass, allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response. This technical guide provides a foundational understanding of the key differences and applications of these two molecules, equipping researchers with the knowledge to design and execute robust analytical methodologies.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]
- 3. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 4. Metoxuron [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fs.usda.gov [fs.usda.gov]
- 8. esslabshop.com [esslabshop.com]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 10. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Isotopic Enrichment of Metoxuron-d6 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of Metoxuron-d6, a deuterated internal standard crucial for the accurate quantification of the herbicide Metoxuron in various matrices. This document outlines the synthesis, purification, and analytical characterization of this compound, with a focus on achieving high isotopic enrichment. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support researchers in the fields of environmental science, food safety, and drug metabolism studies.
Introduction to this compound and Isotopic Enrichment
Metoxuron is a phenylurea herbicide used for the control of broadleaf weeds and grasses in various crops.[1] Its detection at trace levels in environmental and biological samples is a significant analytical challenge. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust and accurate quantification using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
This compound is an isotopologue of Metoxuron in which six hydrogen atoms on the two N-methyl groups have been replaced by deuterium (B1214612) atoms.[3] This labeling provides a mass shift of +6 Da compared to the unlabeled analyte, allowing for its clear distinction in mass spectrometric analysis. The high isotopic enrichment of the standard is paramount to prevent cross-contamination from the unlabeled analyte and to ensure the accuracy of quantification. Commercially available this compound standards typically boast an isotopic enrichment of 99 atom % D or higher.[4]
The use of deuterated standards like this compound in isotope dilution mass spectrometry (IDMS) helps to compensate for matrix effects and variations in sample preparation and instrument response, leading to improved precision and accuracy.[5]
Synthesis and Isotopic Enrichment of this compound
The synthesis of this compound involves the preparation of the core structure of 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea and the specific incorporation of deuterium atoms at the N,N-dimethyl moiety. While the exact synthesis routes employed by commercial suppliers are often proprietary, a general and plausible synthetic pathway is presented below.
A common strategy for the synthesis of N,N-disubstituted ureas involves the reaction of a primary amine with a suitable carbamoylating agent or the reaction of an isocyanate with a secondary amine.[6] For the synthesis of this compound, a key intermediate is deuterated dimethylamine (B145610) (dimethylamine-d6).
Representative Synthesis Pathway
A two-step approach can be envisioned for the synthesis of this compound:
-
Formation of 3-chloro-4-methoxyphenyl isocyanate: This intermediate can be prepared from 3-chloro-4-methoxyaniline (B1194202) by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[7]
-
Reaction with dimethylamine-d6: The isocyanate intermediate is then reacted with dimethylamine-d6 to yield the final product, this compound.
The critical step for isotopic enrichment is the use of highly enriched dimethylamine-d6. This deuterated reagent can be synthesized through various methods, such as the reductive amination of formaldehyde-d2 with methylamine-d3 or other specialized deuteration techniques.[8]
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound. These are intended for informational purposes and should be adapted and optimized based on available laboratory equipment and safety protocols.
Synthesis of 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea (this compound)
Step 1: Preparation of 3-chloro-4-methoxyphenyl isocyanate
-
Materials: 3-chloro-4-methoxyaniline, triphosgene, dry toluene (B28343), triethylamine (B128534).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 3-chloro-4-methoxyaniline (1 equivalent) in dry toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in dry toluene from the dropping funnel.
-
After the addition is complete, add triethylamine (2.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove triethylamine hydrochloride.
-
The resulting filtrate containing the isocyanate is used directly in the next step without further purification.
-
Step 2: Reaction with Dimethylamine-d6
-
Materials: Solution of 3-chloro-4-methoxyphenyl isocyanate in toluene, dimethylamine-d6 hydrochloride, sodium hydroxide (B78521), diethyl ether.
-
Procedure:
-
Prepare a solution of free dimethylamine-d6 by reacting dimethylamine-d6 hydrochloride (1.2 equivalents) with a solution of sodium hydroxide in water and extracting with diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate.
-
Cool the toluene solution of the isocyanate from Step 1 to 0 °C.
-
Slowly add the ethereal solution of dimethylamine-d6 to the isocyanate solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the isocyanate is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
-
Analytical Characterization Workflow
Determination of Isotopic Enrichment by Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.
-
Procedure:
-
Prepare solutions of the synthesized this compound and unlabeled Metoxuron at a known concentration.
-
Inject the unlabeled Metoxuron standard to determine its retention time and mass spectrum, including the natural isotopic distribution of the molecular ion.
-
Inject the synthesized this compound sample.
-
Acquire the full-scan mass spectrum of the this compound peak.
-
Determine the ion intensities for the molecular ion of this compound (m/z [M+H]⁺) and the corresponding ions for the unlabeled (d0) and partially labeled species.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] x 100
-
-
Data Presentation
The quality of a this compound standard is defined by its chemical purity and isotopic enrichment. The following tables summarize typical specifications for commercially available standards and provide a template for presenting analytical data.
Table 1: Typical Specifications of Commercial this compound Standards
| Parameter | Specification | Supplier Example |
| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea | LGC Standards[3] |
| CAS Number | 2030182-41-1 | CDN Isotopes[4] |
| Molecular Formula | C₁₀H₇D₆ClN₂O₂ | Clearsynth[5] |
| Molecular Weight | ~234.71 g/mol | Clearsynth[5] |
| Isotopic Enrichment | ≥ 98 atom % D | CDN Isotopes[4] |
| Chemical Purity | ≥ 98% | Clearsynth[5] |
Table 2: Hypothetical Batch Analysis Data for Synthesized this compound
| Analysis | Method | Result |
| Chemical Purity | HPLC-UV (254 nm) | 99.2% |
| Isotopic Enrichment | LC-HRMS | 99.5 atom % D |
| Structure Confirmation | ¹H-NMR, ¹³C-NMR | Conforms to structure |
| Residual Solvents | GC-FID | < 0.1% |
Application in Isotope Dilution Mass Spectrometry
This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of Metoxuron.
The workflow involves adding a known amount of this compound to the unknown sample before sample processing. During the analysis, the ratio of the signal from the native analyte to the labeled standard is measured. This ratio is then used to determine the concentration of the native analyte by referencing a calibration curve prepared with standards of known concentrations.
Conclusion
The synthesis and characterization of high-purity, highly enriched this compound are critical for its function as a reliable internal standard. This guide has provided a comprehensive overview of the synthetic strategies, detailed (though representative) experimental protocols, and analytical workflows necessary for the production and validation of this compound. The use of such well-characterized standards is essential for achieving accurate and precise quantification of Metoxuron in complex matrices, thereby supporting regulatory compliance and research in environmental and food safety.
References
- 1. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. clearsynth.com [clearsynth.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to the Function of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the demanding fields of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and significant advantages of employing deuterated internal standards in mass spectrometry-based analyses. By serving as a near-perfect mimic of the analyte of interest, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.
Core Principles: Why Deuterated Standards are the Gold Standard
The foundational principle behind the use of a deuterated internal standard (IS) is the introduction of a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D), the mass of the internal standard is incrementally increased.[1] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly during the entire analytical process.[1][2]
This co-elution and analogous behavior are critical for compensating for various sources of error that can compromise data quality, including:
-
Matrix Effects: Complex biological matrices like plasma, urine, and tissue homogenates contain endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[3] This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[3][4]
-
Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3] Since the deuterated standard is added at the beginning of this process, it experiences the same losses as the analyte.[1]
-
Instrumental Drift: The performance of a mass spectrometer can fluctuate over the course of an analytical run.[5] A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent data.[2][6]
The Impact of Deuterated Standards on Data Quality: A Quantitative Comparison
The use of a deuterated internal standard demonstrably improves the accuracy and precision of quantitative assays. The following tables summarize data from various studies, highlighting the superiority of deuterated internal standards over methods without an internal standard or those using a structural analog.
Table 1: Comparison of Assay Performance for Boldenone (B1667361) Quantification with a Deuterated vs. a Non-Deuterated Internal Standard [6]
| Parameter | With Deuterated IS (Boldenone-d3) | With Non-Deuterated IS (Structural Analog) |
| Accuracy (% Bias) | -2.5% to +3.8% | -15.2% to +18.5% |
| Precision (%RSD) | < 5% | < 15% |
| Linearity (r²) | > 0.998 | > 0.990 |
Table 2: Performance Improvement in a Bioanalytical Assay with a Deuterated Internal Standard [7]
| Parameter | With Deuterated IS | With Analog IS |
| Mean Bias from Nominal Value | 100.3% | 96.8% |
| Inter-day Precision (%CV) | 3.9% | 8.2% |
Table 3: Validation Data for Immunosuppressant Quantification using Deuterated Internal Standards [4]
| Analyte | Linearity Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-designed and validated experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Quantification of Boldenone in Urine using LC-MS/MS[6]
1. Sample Preparation
-
Aliquoting: Transfer 1 mL of urine sample into a clean microcentrifuge tube.
-
Spiking: Add a known concentration of the internal standard (boldenone-d3).
-
Extraction: Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for boldenone and boldenone-d3.
3. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of known standards.
-
Determine the concentration of boldenone in the unknown samples from this calibration curve.
Protocol 2: General Bioanalytical Method Using Protein Precipitation[1]
1. Preparation of Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mg/mL) of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.
2. Sample Preparation
-
Aliquoting: Aliquot a precise volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to each sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (B129727) (often containing the internal standard), in a 3:1 or 4:1 ratio to the sample volume.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Visualizing the Role of Deuterated Standards
The following diagrams illustrate the core concepts and workflows associated with the use of deuterated standards in mass spectrometry.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship between an analyte and its deuterated internal standard.
Caption: How deuterated standards correct for analytical variability.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing a robust solution to the inherent challenges of quantitative analysis in complex matrices. By closely mimicking the behavior of the target analyte throughout the analytical process, they effectively correct for variability in sample recovery, matrix effects, and instrumental drift, leading to data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics and the advancement of scientific knowledge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Guide for Metoxuron-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Metoxuron-d6, a deuterated analog of the phenylurea herbicide Metoxuron. This document outlines its commercial availability, physicochemical properties, and its primary application as an internal standard in analytical testing.
Commercial Availability
This compound is available from several commercial suppliers, catering to the needs of research and analytical laboratories. The products are intended for laboratory, research, analytical, and scientific use only, and not for human consumption or therapeutic use.[1] Key suppliers and their product details are summarized below.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Formats/Sizes |
| Clearsynth | This compound | 2030182-41-1 | C₁₀H₇D₆ClN₂O₂ | 234.71 | Purity by HPLC: 99.48% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| LGC Standards | This compound (N,N-dimethyl-d6) | 2030182-41-1 | C₁₀D₆H₇ClN₂O₂ | 234.7124 | Not specified | 0.5 mg, 1 mg, 5 mg |
| MedchemExpress | This compound | 2030182-41-1 | C₁₀H₇D₆ClN₂O₂ | 234.71 | Not specified | 5 mg |
| CDN Isotopes | This compound (N,N-dimethyl-d6) | 2030182-41-1 | Not specified | 234.71 | Isotopic Enrichment: 99 atom % D | 0.01 g, 0.05 g |
| ESSLAB | This compound (N,N-dimethyl-d6) | 19937-59-8 (unlabelled) | Not specified | Not specified | Not specified | 100 µg/mL in acetonitrile (B52724) (1 mL) |
| Qmx Laboratories | This compound (N,N-dimethyl-d6), neat | 2030182-41-1 | Not specified | Not specified | Not specified | Neat |
| HPC Standards | D6-Metoxuron | 2030182-41-1 | C₁₀H₇ClD₆N₂O₂ | Not specified | Not specified | 1X10MG |
Physicochemical Properties
This compound, also known as 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea, is the deuterated form of Metoxuron.[1] The replacement of hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight compared to the non-labeled compound. This isotopic labeling is crucial for its application as an internal standard in mass spectrometry-based analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea | Clearsynth |
| CAS Number | 2030182-41-1 | Clearsynth, LGC Standards, MedchemExpress, CDN Isotopes, Qmx Laboratories, HPC Standards |
| Unlabelled CAS Number | 19937-59-8 | LGC Standards, CDN Isotopes, ESSLAB |
| Molecular Formula | C₁₀H₇D₆ClN₂O₂ | Clearsynth, MedchemExpress, HPC Standards |
| Molecular Weight | 234.71 g/mol | Clearsynth, MedchemExpress, CDN Isotopes |
| Storage Condition | Refrigerator (2-8°C) for long term storage | Clearsynth |
Mechanism of Action of Metoxuron
Metoxuron belongs to the phenylurea class of herbicides.[2][3] Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[2][4] By blocking the electron transport chain, Metoxuron disrupts the plant's ability to produce energy through photosynthesis, ultimately leading to its death.[5]
Application of this compound in Analytical Methods
The primary application of this compound is as an internal standard for the quantification of Metoxuron and other pesticide residues in various matrices, such as fruits and vegetables.[6] The use of a deuterated internal standard is a robust technique in mass spectrometry-based methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow: Use of this compound as an Internal Standard
A general workflow for the analysis of pesticide residues using this compound as an internal standard is depicted below. This process typically involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS.
Representative Experimental Protocol
The following is a representative protocol for the determination of Metoxuron in a fruit or vegetable sample using this compound as an internal standard, based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]
1. Reagents and Standards:
-
Metoxuron analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Acetonitrile (pesticide residue grade)
-
Methanol (pesticide residue grade)
-
Water (LC-MS grade)
-
QuEChERS extraction salts and dSPE cleanup tubes
2. Preparation of Standard Solutions:
-
Prepare a stock solution of Metoxuron in a suitable solvent (e.g., acetonitrile).
-
Prepare a working internal standard solution of this compound (e.g., 1 µg/mL) by diluting the stock solution.
-
Prepare a series of calibration standards containing known concentrations of Metoxuron and a constant concentration of the this compound internal standard.
3. Sample Preparation:
-
Homogenize a representative portion of the fruit or vegetable sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known volume of the this compound internal standard working solution to the sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts, cap the tube, and shake vigorously for 1 minute.
-
Centrifuge the tube.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Transfer it to a dSPE cleanup tube containing the appropriate sorbents.
-
Vortex for 30 seconds and then centrifuge.
5. LC-MS/MS Analysis:
-
Transfer the final extract into an autosampler vial.
-
Inject an aliquot into the UHPLC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
Flow Rate: A typical flow rate for UHPLC.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two specific precursor-to-product ion transitions for both Metoxuron and this compound.
-
6. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both Metoxuron and this compound.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and the samples.
-
Construct a calibration curve by plotting the response ratio against the concentration of the Metoxuron standards.
-
Determine the concentration of Metoxuron in the samples by interpolating their response ratios on the calibration curve.
This technical guide provides a comprehensive overview for researchers and professionals working with this compound. For specific applications and troubleshooting, it is recommended to consult the technical documentation provided by the suppliers and relevant scientific literature.
References
Metoxuron-d6 molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the core molecular information for Metoxuron-d6, a deuterated analog of the herbicide Metoxuron. The inclusion of deuterium (B1214612) isotopes makes it a valuable internal standard for mass spectrometry-based analytical methods.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for accurate quantification and analysis in experimental settings.
| Property | Value |
| Chemical Name | This compound (N,N-dimethyl-d6) |
| Molecular Formula | C₁₀H₇D₆ClN₂O₂[1][2] |
| Molecular Weight | 234.71 g/mol [1][2][3] |
| CAS Number | 2030182-41-1[1][3][4] |
Experimental Workflow: Characterization of an Isotope-Labeled Standard
The following diagram outlines a generalized workflow for the characterization and verification of an isotope-labeled chemical standard such as this compound. This process ensures the identity, purity, and isotopic enrichment of the compound before its use in quantitative assays.
References
Methodological & Application
Application Note: Quantitative Analysis of Metoxuron in Environmental Samples using Metoxuron-d6 as an Internal Standard by LC-MS/MS
Introduction
Metoxuron is a phenylurea herbicide used for the control of broadleaf weeds in various crops. Monitoring its residues in environmental matrices such as soil and water, as well as in food products, is crucial for ensuring environmental safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of pesticide residues.[1][2][3]
A significant challenge in quantitative LC-MS/MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1][4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these matrix effects and other variations during sample preparation and analysis.[6] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, but is mass-differentiated. Metoxuron-d6, a deuterated analog of Metoxuron, serves as an excellent internal standard for this purpose, ensuring high accuracy and precision in quantification.
This application note provides a detailed protocol for the quantitative analysis of Metoxuron in water and soil samples using this compound as an internal standard with a QuEChERS-based sample preparation method followed by LC-MS/MS analysis.
Experimental Protocol
1. Materials and Reagents
-
Metoxuron analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99 atom % D)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL and 2 mL)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metoxuron and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Metoxuron by serial dilution of the stock solution with acetonitrile:water (1:1, v/v).
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a set of calibration standards by spiking appropriate aliquots of the Metoxuron working solutions into blank matrix extract and adding a fixed amount of the this compound internal standard spiking solution to each.
3. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.[7][8][9][10]
For Water Samples:
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet containing MgSO₄, NaCl, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.[8]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a clean tube for d-SPE cleanup.
For Soil/Food Samples:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile and shake for 1 minute.
-
Add the QuEChERS extraction salts as described for water samples.
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Proceed with the supernatant for d-SPE cleanup.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile extract into a 2 mL d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Illustrative Quantitative Data
The following tables present example data that would be generated in a typical method validation for Metoxuron analysis using this compound as an internal standard. This data is for illustrative purposes only.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Metoxuron (Quantifier) | 229.1 | 72.1 | 50 | 25 |
| Metoxuron (Qualifier) | 229.1 | 46.1 | 50 | 35 |
| This compound (IS) | 235.1 | 78.1 | 50 | 25 |
Table 2: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.5 | 0.026 |
| 1.0 | 0.051 |
| 5.0 | 0.254 |
| 10.0 | 0.512 |
| 50.0 | 2.53 |
| 100.0 | 5.08 |
| Correlation Coefficient (r²) | >0.998 |
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Result |
| Linear Range | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery (at 10 ng/mL) | 95% - 105% |
| Matrix Effect | < 10% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Diagrams
Caption: Experimental workflow for Metoxuron analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Metoxuron in complex matrices by LC-MS/MS. The protocol detailed in this application note, employing a QuEChERS sample preparation procedure, allows for high-throughput, accurate, and precise determination of Metoxuron residues, effectively mitigating the impact of matrix effects. This methodology is suitable for routine monitoring in environmental and food safety laboratories.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. it.restek.com [it.restek.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. aensiweb.com [aensiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Application Note: Quantitative Analysis of Phenylurea Herbicides in Environmental Water Samples Using Metoxuron-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a range of phenylurea herbicides in environmental water samples. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for high selectivity and sensitivity. To ensure accuracy and compensate for matrix effects and variations during sample preparation, Metoxuron-d6 is employed as an internal standard. The protocol outlines a straightforward sample preparation procedure followed by a rapid and efficient LC-MS/MS analysis, making it suitable for high-throughput environmental monitoring laboratories. The use of an isotope-labeled internal standard like this compound is crucial for achieving reliable and accurate quantification of herbicide residues at trace levels.[1][2]
Introduction
Phenylurea herbicides are widely used in agriculture for the control of broadleaf weeds and grasses.[3] Their extensive use, however, raises concerns about their potential contamination of surface and groundwater sources. Regulatory bodies worldwide have set maximum residue limits (MRLs) for these compounds in drinking water, necessitating sensitive and reliable analytical methods for their monitoring.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of polar pesticides like phenylureas due to its high sensitivity, selectivity, and specificity.[5] However, complex sample matrices can often lead to signal suppression or enhancement, affecting the accuracy of quantification. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a well-established strategy to overcome these matrix effects.[1][2] SIL-IS co-elute with the target analyte and experience similar ionization effects, allowing for accurate correction of any variations.[2]
This application note provides a comprehensive protocol for the simultaneous quantification of several key phenylurea herbicides in water samples, using this compound as an internal standard. The method is validated for its linearity, sensitivity, accuracy, and precision, demonstrating its suitability for routine environmental analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of the method for a selection of phenylurea herbicides. The data is based on a validation study and demonstrates the excellent sensitivity and linearity achieved. While this method specifically utilizes this compound, the presented quantitative data is representative of the performance expected and is based on a method using the closely related deuterated internal standard, Diuron-d6, for a large-scale pesticide analysis.[4]
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOQ (µg/L) | Linearity (R²) |
| Metoxuron | 1.4 | 229.1 | 72.1 | 0.01 | >0.995 |
| Monuron | 1.7 | 199.1 | 72.1 | 0.01 | >0.995 |
| Diuron | 3.9 | 233.0 | 72.1 | 0.01 | >0.995 |
| Linuron | 5.2 | 249.0 | 160.1 | 0.01 | >0.995 |
| Isoproturon | 4.5 | 207.1 | 72.1 | 0.01 | >0.995 |
| Chlorbromuron | 5.4 | 293.0 | 160.1 | 0.01 | >0.995 |
| This compound (IS) | 1.4 | 235.1 | 78.1 | - | - |
LOQ (Limit of Quantification) is defined as the lowest concentration with a signal-to-noise ratio ≥ 10.[3] Linearity was assessed over a calibration range of 0.01 to 10 µg/L.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of Metoxuron, Monuron, Diuron, Linuron, Isoproturon, Chlorbromuron, and this compound (all >98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (≥98%), ammonium (B1175870) formate.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg).
Standard Solution Preparation
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of each herbicide and this compound in methanol.
-
Working Standard Mixture (10 mg/L): Prepare a mixed working standard solution containing all target analytes in methanol.
-
Internal Standard Spiking Solution (1 mg/L): Prepare a spiking solution of this compound in methanol.
Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove any interfering substances.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the trapped analytes with 2 x 4 mL of acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase, and spike with the this compound internal standard solution to a final concentration of 1 µg/L.
LC-MS/MS Analysis
-
LC System: UHPLC system (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC).
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
Time (min) %B 0.0 10 1.0 50 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060, Sciex QTRAP 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: As listed in the Quantitative Data Summary table.
Visualizations
Caption: Experimental workflow for herbicide analysis.
Caption: Principle of isotope-labeled internal standard use.
References
- 1. Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metoxuron-d6 in Pesticide Residue Analysis of Food
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron is a phenylurea herbicide utilized for the control of broad-leaf weeds in various agricultural settings.[1] Its potential presence in food commodities necessitates robust and sensitive analytical methods to ensure consumer safety and regulatory compliance. Metoxuron-d6, a deuterated analog of Metoxuron, serves as an ideal internal standard for quantitative analysis. Its use compensates for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable results.
This document provides detailed application notes and protocols for the analysis of Metoxuron residues in food matrices using this compound as an internal standard. The methodologies described herein are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The analytical workflow involves the extraction of Metoxuron and the internal standard, this compound, from a homogenized food sample using the QuEChERS method. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate
-
Standards: Metoxuron (analytical standard), this compound (internal standard)
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, Anhydrous magnesium sulfate (MgSO₄)
-
Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system
Standard Solution Preparation
Prepare stock solutions of Metoxuron and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution by serial dilution in acetonitrile. Store all standard solutions at -20°C.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before homogenization.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions, collision energies (CE), and other compound-specific parameters should be optimized by infusing individual standard solutions. Representative parameters are provided below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | CE 1 (eV) | Product Ion 2 (m/z) (Qualifier) | CE 2 (eV) |
| Metoxuron | 229.1 | 72.1 | 25 | 186.1 | 15 |
| This compound | 235.1 | 78.1 | 25 | 192.1 | 15 |
Data Presentation and Validation
Method validation should be performed according to established guidelines (e.g., SANTE/12682/2019) to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Representative Validation Data
The following table summarizes typical performance data for the analysis of Metoxuron in various food matrices using this compound as an internal standard.
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Leafy Vegetables (e.g., Lettuce) | 10 | 95 | 8 | 5 |
| 50 | 98 | 6 | ||
| Fruiting Vegetables (e.g., Tomato) | 10 | 92 | 10 | 5 |
| 50 | 96 | 7 | ||
| Root Vegetables (e.g., Carrot) | 10 | 88 | 12 | 10 |
| 50 | 93 | 9 | ||
| Fruits (e.g., Apple) | 10 | 97 | 7 | 5 |
| 50 | 101 | 5 |
Recovery and RSD (Relative Standard Deviation) values are indicative and may vary depending on the specific matrix and laboratory conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for Metoxuron residue analysis in food.
Logic of Internal Standard Quantification
Caption: The logical relationship for quantification using an internal standard.
Metoxuron's Mode of Action: Inhibition of Photosystem II
Metoxuron acts by inhibiting photosynthesis in target weed species. Specifically, it blocks the electron transport chain in Photosystem II (PSII).
Caption: Metoxuron inhibits photosynthesis by blocking electron transport at Photosystem II.
References
Application Note: Determination of Metoxuron in Soil Samples
Abstract
This application note provides a detailed overview of analytical methods for the quantitative determination of Metoxuron (B1676524), a phenylurea herbicide, in soil samples. The described protocols are intended for researchers, environmental scientists, and professionals in regulatory agencies. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are preferred for their sensitivity and selectivity.[1] A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included, which often necessitates a derivatization step for this class of compounds.[1] This document outlines procedures for sample collection, preparation, extraction, and analysis, and includes a summary of performance data for the validated methods.
Introduction
Metoxuron is a selective herbicide used to control broad-leaved weeds in various crops.[1][2] Its persistence and potential mobility in soil necessitate reliable and sensitive analytical methods for environmental monitoring and risk assessment. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, and the complexity of the soil matrix.[1] HPLC-based methods are robust and widely used for the quantification of Metoxuron, while LC-MS/MS offers superior sensitivity and selectivity for trace-level analysis.[1] GC-MS can also be employed, though the thermally unstable nature of phenylurea herbicides may require derivatization to improve volatility.[1][3]
Physicochemical Properties of Metoxuron
A fundamental understanding of Metoxuron's physicochemical properties is crucial for developing effective extraction and analytical methods.
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.67 g/mol [2] |
| Water Solubility | 678 mg/L (at 23 °C)[2] |
| logP (Octanol-water partition coefficient) | 1.6[2] |
Experimental Protocols
Soil Sample Collection and Pre-treatment
Proper sample collection and preparation are critical for obtaining representative and accurate results.
Protocol:
-
Sampling: Collect soil samples from the desired depth using a soil auger or corer. To ensure the sample is representative, create a composite by combining multiple subsamples from the sampling area.[1]
-
Storage: Place samples in clean, labeled containers and transport them to the laboratory on ice. For short-term storage, refrigerate at 4°C. For long-term storage, freeze at -20°C.[1]
-
Preparation: Air-dry the soil samples at room temperature or in an oven at a temperature not exceeding 40°C. Once dried, grind the soil using a mortar and pestle and sieve it through a 2-mm mesh to achieve a homogenous sample.[1]
Sample Extraction
Two common and effective extraction methods for Metoxuron from soil are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).
This method is known for its speed and efficiency in extracting a wide range of pesticides from various matrices.[2]
Materials:
-
Homogenized soil sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate)
-
Dispersive SPE (d-SPE) clean-up sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[1]
-
Add 10 mL of deionized water and vortex for 1 minute to rehydrate the soil.[1]
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.[1]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.[1]
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE clean-up sorbents.[1]
-
Vortex the tube for 30 seconds.[1]
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]
SPE is a selective method for sample clean-up and concentration.
Materials:
-
Soil extract (from an initial solvent extraction, e.g., with methanol (B129727) or acetonitrile)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[1][2]
-
Loading: Load the soil extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[1]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1][2]
-
Elution: Elute the Metoxuron from the cartridge with 5 mL of methanol or acetonitrile into a collection tube.[1]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., the mobile phase).[1][2]
Analytical Methods
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis Detector[2] |
| Column | C18, 5 µm, 4.6 x 250 mm[2] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 210 nm[2] |
LC-MS/MS is the preferred method for high sensitivity and selectivity.[1]
Chromatographic and MS Conditions:
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B)[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: Specific gradient conditions and MRM transitions should be optimized for the instrument in use.
Method Validation and Performance
The analytical methods should be validated according to established guidelines (e.g., ICH).[2] Key validation parameters are summarized below.
Quantitative Data Summary:
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.82–1.29 ng/mL[3] | ~0.1 ng/mL | 0.01 ppm[4] |
| Limit of Quantification (LOQ) | 0.010 mg/kg (in soil)[5] | 0.2 µg/kg (for Metsulfuron-methyl)[6][7] | - |
| Recovery | 74-104% (in spiked water)[8] | >80%[4] | >80%[4] |
| Precision (RSD) | <15% | <20% | 1.8-6.2% |
Note: The presented values are indicative and may vary depending on the specific soil matrix, instrumentation, and laboratory conditions. The LOQ for LC-MS/MS is for a similar sulfonylurea herbicide and suggests the potential sensitivity for Metoxuron.
Visualizations
Caption: Experimental workflow for Metoxuron analysis in soil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of chlorotoluron, isoproturon and metoxuron in soil by GLC-NPD and confirmation using GLC-MS | DIGITAL.CSIC [digital.csic.es]
- 5. epa.gov [epa.gov]
- 6. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Metoxuron-d6 Standard Solutions for Chromatography: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Metoxuron-d6 standard solutions for use in chromatographic analysis. This compound, a deuterated analog of the phenylurea herbicide Metoxuron, is commonly used as an internal standard in analytical methods to ensure accuracy and precision.
Introduction
Accurate quantification of pesticides and their metabolites is crucial in environmental monitoring, food safety, and toxicology studies. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive guide to preparing reliable and accurate standard solutions of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling and preparation of standard solutions.
| Property | Value |
| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea |
| Synonyms | This compound (N,N-dimethyl-d6) |
| Molecular Formula | C₁₀H₇D₆ClN₂O₂ |
| Molecular Weight | 234.71 g/mol |
| CAS Number | 2030182-41-1 |
| Appearance | White to Off-White Solid[1] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly)[1], Acetonitrile (B52724) |
Experimental Protocols
Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS).[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3][4]
-
Disposal: Dispose of all waste, including empty vials, contaminated materials, and excess solutions, as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
Materials and Reagents
-
This compound (solid, high purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO) (ACS grade or higher)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined caps (B75204) for storage
-
Vortex mixer
-
Ultrasonic bath
Preparation of Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution of this compound.
-
Weighing: Accurately weigh approximately 10 mg of this compound solid into a clean weighing boat or directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add a small volume of acetonitrile (approximately 5-7 mL) to the volumetric flask.
-
Sonication: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with acetonitrile.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C in the dark.
Calculation of Stock Solution Concentration:
Note: If the purity of the standard is less than 99%, the concentration should be corrected accordingly.
Preparation of Intermediate and Working Standard Solutions
Intermediate and working standard solutions are prepared by serial dilution of the stock solution. The following table provides an example of a dilution scheme to prepare a set of calibration standards.
| Standard Level | Concentration (µg/mL) | Volume of Stock/Intermediate Solution | Final Volume (mL) | Diluent |
| Intermediate 1 | 100 | 1 mL of 1000 µg/mL Stock | 10 | Acetonitrile |
| Intermediate 2 | 10 | 1 mL of 100 µg/mL Intermediate 1 | 10 | Acetonitrile |
| Working Std 1 | 1.0 | 1 mL of 10 µg/mL Intermediate 2 | 10 | Acetonitrile |
| Working Std 2 | 0.5 | 500 µL of 1.0 µg/mL Working Std 1 | 1 | Acetonitrile |
| Working Std 3 | 0.1 | 100 µL of 1.0 µg/mL Working Std 1 | 1 | Acetonitrile |
| Working Std 4 | 0.05 | 50 µL of 1.0 µg/mL Working Std 1 | 1 | Acetonitrile |
| Working Std 5 | 0.01 | 10 µL of 1.0 µg/mL Working Std 1 | 1 | Acetonitrile |
Protocol for Serial Dilution:
-
Label all volumetric flasks or vials clearly.
-
Using a calibrated micropipette, transfer the required volume of the higher concentration standard into the appropriate volumetric flask.
-
Add the diluent (acetonitrile) to the flask, bringing it to the final volume.
-
Cap and vortex each solution to ensure thorough mixing.
-
Transfer the working standards to labeled amber vials for use in the autosampler or for storage. Working standards should be stored at 2-8°C and prepared fresh as needed, depending on their stability.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
References
Application of Metoxuron-d6 in Environmental Water Testing: A Detailed Guide
Introduction
Metoxuron is a phenylurea herbicide used to control broadleaf weeds and grasses in various crops.[1] Its presence in environmental water sources is a concern due to potential ecological and human health impacts. Accurate and sensitive quantification of Metoxuron in water samples is therefore crucial for environmental monitoring. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Metoxuron-d6, a deuterated analog of Metoxuron, is an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the native analyte, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This application note provides a detailed protocol for the determination of Metoxuron in environmental water samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample preparation steps. This "internal standard" experiences the same sample preparation and analysis conditions, including any potential losses, as the native analyte (Metoxuron). By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for variations in extraction recovery and matrix effects.
Application Notes
This method is suitable for the quantitative analysis of Metoxuron in various aqueous matrices, including surface water, groundwater, and drinking water. The use of this compound as an internal standard enhances the reliability and robustness of the analytical method, making it suitable for regulatory monitoring and scientific research.
Method Performance Characteristics
The performance of this method is expected to be in line with typical multi-residue methods for polar pesticides in water. The following table summarizes expected quantitative data based on similar analytical approaches for phenylurea herbicides.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.3 - 8.0 ng/L |
| Limit of Quantification (LOQ) | 1.0 - 20.0 ng/L |
| Recovery | 70 - 120% |
| Precision (RSD) | < 15% |
| Linearity (R²) | > 0.99 |
Note: These values are indicative and should be experimentally determined during method validation in the user's laboratory.
Experimental Protocols
1. Materials and Reagents
-
Standards: Metoxuron (analytical standard, >99% purity), this compound (isotopic standard, >98% isotopic purity).
-
Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, and water. Formic acid (LC-MS grade).
-
Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 200 mg, 6 mL). Other sorbents like C18 can also be used.[2]
-
Reagents: Nitrogen gas (high purity).
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
2. Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of Metoxuron and this compound into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Metoxuron and this compound by serial dilution of the primary stock solutions in a suitable solvent (e.g., methanol/water 50:50, v/v). The concentration of this compound should be kept constant in all calibration standards and samples.
3. Sample Preparation (Solid Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours. For longer storage, freeze at -20°C.
-
Fortification: To a 500 mL water sample, add a known volume of the this compound working solution to achieve a final concentration of, for example, 100 ng/L.
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any interfering substances.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for approximately 10-15 minutes.
-
Elution: Elute the trapped analytes with two 3 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. For example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions (one for quantification and one for confirmation) for both Metoxuron and this compound. The specific m/z transitions and collision energies should be optimized by infusing the individual standard solutions into the mass spectrometer.
Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Metoxuron 229.1 72.1 46.1 This compound 235.1 78.1 52.1 Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions are based on the common fragmentation pattern of the dimethylurea moiety.
-
5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Metoxuron to the peak area of this compound against the concentration of Metoxuron in the working standard solutions.
-
Quantification: Determine the concentration of Metoxuron in the water samples by calculating the peak area ratio of Metoxuron to this compound and interpolating the concentration from the calibration curve.
Diagrams
Caption: Experimental workflow for the analysis of Metoxuron in water.
References
Application Notes and Protocols for Metoxuron Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron is a phenylurea herbicide used to control broad-leaf weeds in various agricultural settings.[1] Due to its potential environmental impact and presence in the food chain, robust and reliable analytical methods are essential for monitoring its residues in different matrices such as soil, water, and vegetables. This document provides detailed application notes and experimental protocols for the sample preparation of various matrices for the analysis of Metoxuron, focusing on modern and efficient techniques.
The primary sample preparation techniques covered are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). These methods are followed by analysis using sensitive analytical instrumentation such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Data Presentation: Performance of Sample Preparation Techniques
The selection of a sample preparation method is critical and depends on the matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance data for QuEChERS and SPE methods for the analysis of Metoxuron in soil and water samples.
| Parameter | QuEChERS (Soil) | SPE (Soil) | SPE (Water) |
| Recovery | 70-120%[1] | 70-120% | 80-120%[2] |
| Relative Standard Deviation (RSD) | < 20%[1] | < 20% | < 15% |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg[1] | 0.001 - 0.01 mg/kg | 0.020 - 0.1 µg/L[3] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg[1] | 0.005 - 0.05 mg/kg | 0.1 µg/L |
Experimental Protocols
QuEChERS Method for Soil and Vegetable Samples
The QuEChERS method is a streamlined approach that simplifies the extraction and cleanup of pesticide residues from complex matrices.[4][5]
1.1. Materials and Reagents
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate (B86180) tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
1.2. Sample Preparation and Extraction
-
Homogenization: Homogenize the soil or vegetable sample. For low-moisture samples like soil, add a defined amount of water to improve extraction efficiency.[1][6]
-
Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10-15 mL of acetonitrile to the tube.
-
Salting Out: Add the appropriate QuEChERS extraction salt mixture. A common composition for soil is 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[1]
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube.
-
Sorbent Addition: Add the d-SPE cleanup sorbents. For Metoxuron analysis in soil, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is recommended.[1] For vegetable samples with pigments, graphitized carbon black (GCB) may be included, but its use should be optimized to prevent loss of planar pesticides.
-
Cleanup: Vortex the tube for 30 seconds.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Final Extract: The supernatant is ready for analysis by LC-MS/MS or GC-MS.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly effective method for the cleanup and concentration of analytes from aqueous samples.[7]
2.1. Materials and Reagents
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
SPE vacuum manifold
-
Nitrogen evaporator
2.2. SPE Procedure
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Ensure the cartridge does not go dry.[1]
-
Sample Loading: Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a slow and steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with a small volume of water (e.g., 5-10 mL) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for a period of time (e.g., 30-60 minutes) to remove residual water.
-
Elution: Elute the Metoxuron from the cartridge with a suitable organic solvent, such as methanol or acetonitrile (e.g., 5-10 mL).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.[1]
Visualizations
Caption: QuEChERS workflow for Metoxuron analysis.
Caption: SPE workflow for Metoxuron analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Application of Metoxuron-d6 in Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron-d6, the deuterated analog of the phenylurea herbicide Metoxuron, serves as an indispensable tool in pharmacokinetic (PK) and metabolism studies. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis allows for precise and accurate quantification of Metoxuron in complex biological matrices. This application note provides detailed protocols and methodologies for leveraging this compound in such studies, enabling researchers to obtain high-quality data for assessing the absorption, distribution, metabolism, and excretion (ADME) of Metoxuron.
The primary advantage of using a deuterated internal standard like this compound is its chemical identity to the analyte of interest, Metoxuron, while having a distinct mass. This property ensures that it co-elutes with the analyte during chromatographic separation and experiences similar matrix effects and extraction efficiencies, thereby providing reliable correction for analytical variability.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Description | Units |
| Cmax | Maximum (or peak) plasma concentration that Metoxuron reaches after administration. | ng/mL or µg/mL |
| Tmax | Time at which the Cmax is reached. | hours (h) |
| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. It represents the total drug exposure over the measured time period. | ngh/mL or µgh/mL |
| AUC (0-∞) | Area under the plasma concentration-time curve from time zero to infinity. It represents the total drug exposure after a single dose. | ngh/mL or µgh/mL |
| t1/2 | The half-life of Metoxuron, which is the time required for the plasma concentration to decrease by half. | hours (h) |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for an in vivo pharmacokinetic study of Metoxuron in rats, utilizing this compound as an internal standard for bioanalysis.
a. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain)
-
Weight: 200-250 g
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water. Acclimatize animals for at least one week before the experiment.
b. Dosing:
-
Formulation: Prepare a suspension or solution of Metoxuron in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: Administer a single oral dose of Metoxuron (e.g., 10 mg/kg) via oral gavage.
c. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of Metoxuron and the internal standard, this compound, from rat plasma.
a. Reagents and Materials:
-
Rat plasma samples
-
Metoxuron analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge tubes
-
Nitrogen evaporator
b. Solid Phase Extraction (SPE) Protocol:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the this compound internal standard solution and vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Metoxuron and this compound with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Metoxuron: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, typically a +6 Da shift from the parent compound)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.
Signaling Pathways and Workflows
Metoxuron Metabolism Pathway
Metoxuron, as a phenylurea herbicide, is expected to undergo Phase I and Phase II metabolism in mammals. The primary metabolic pathways include N-demethylation and hydroxylation of the aromatic ring.
Caption: Proposed metabolic pathway of Metoxuron in mammals.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the overall workflow for a typical pharmacokinetic study of Metoxuron.
Caption: Workflow for a pharmacokinetic study of Metoxuron.
Conclusion
The use of this compound as an internal standard is critical for the reliable quantification of Metoxuron in pharmacokinetic and metabolism studies. The detailed protocols provided in this application note offer a robust framework for researchers to conduct these studies, ensuring the generation of accurate and reproducible data. This information is vital for understanding the ADME properties of Metoxuron, which is essential for both environmental risk assessment and potential drug development applications.
Application Notes and Protocols for the Use of Deuterated Internal Standards in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern drug development and biomedical research.[1] The accuracy and precision of LC-MS data, however, can be compromised by several factors including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[1][2] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[1][2] Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the gold standard in quantitative bioanalysis.[1][3][4]
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1][5] This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer.[1][5] The co-elution of the analyte and its deuterated internal standard during chromatography ensures that both experience identical conditions throughout the entire analytical process, from extraction to detection.[1][4] This effectively normalizes for variations, leading to more accurate and precise quantification.[1][5] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards.[6]
Key Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages over analog or surrogate internal standards:
-
Correction for Matrix Effects: Biological matrices like plasma and blood are complex and can significantly affect the ionization efficiency of the analyte.[1][6] Since a deuterated standard has the same chemical properties as the analyte, it experiences the same degree of ion suppression or enhancement, enabling accurate correction.[1][4]
-
Compensation for Extraction Variability: A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same potential losses as the analyte during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] This ensures the analyte-to-internal standard ratio remains constant.[4]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[4]
-
Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, which can lead to higher sample throughput and fewer failed analytical runs.[1]
-
Enhanced Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of quantitative data, which is crucial for making informed decisions in drug development.[1]
Selection Criteria for Deuterated Internal Standards
Careful selection of a deuterated internal standard is critical for developing a robust quantitative assay. Key considerations include:
-
Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize signal overlap with the analyte.[7][8] The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.[9]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[7][10] Labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH), should be avoided.[7][10]
-
Mass Shift: A sufficient mass difference (typically ≥3 atomic mass units) between the analyte and the standard is necessary to prevent isotopic crosstalk.[7]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[7][11] A slight shift in retention time, known as the deuterium isotope effect, can sometimes occur.[11][12] While minor shifts may be acceptable, significant separation can lead to differential matrix effects and compromise accuracy.[7][13]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions for the analyte and the deuterated internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh the analyte and deuterated internal standard.
-
Dissolve them in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.[5]
-
-
Analyte Working Solutions:
-
Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.[5]
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of the deuterated internal standard at a fixed concentration.[5] The concentration should be chosen to provide a consistent and reliable signal across all samples.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting drugs and metabolites from biological matrices like plasma.
Materials:
-
Biological matrix samples (unknowns, calibration standards, QCs)
-
Internal standard spiking solution
-
Cold acetonitrile (B52724) (or other suitable organic solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: To 100 µL of each unknown sample, calibration standard, and QC sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.[5]
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.[5]
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[5]
-
Vortexing: Vigorously vortex each tube for 30 seconds.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[11]
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of samples using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Procedure:
-
LC Separation: Inject the prepared sample supernatant onto an appropriate LC column (e.g., C18).[11] Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and internal standard.[11]
-
MS/MS Detection: Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[11] Monitor the specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.[11]
-
Data Acquisition and Processing: Acquire the data and process the chromatograms to determine the peak area ratio of the analyte to the internal standard. This ratio is then used to construct a calibration curve and quantify the analyte in the unknown samples.
Data Presentation
The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize typical performance improvements.
Table 1: Comparison of Assay Performance with and without a Deuterated Internal Standard
| Parameter | Assay with Analog IS | Assay with Deuterated IS |
| Precision (%CV) | ||
| Intra-assay | 5.8 - 9.2% | 2.1 - 4.5% |
| Inter-assay | 7.1 - 11.5% | 3.5 - 6.8% |
| Accuracy (%Bias) | ||
| Intra-assay | -8.5 to +10.2% | -3.1 to +2.5% |
| Inter-assay | -12.3 to +14.1% | -5.0 to +4.2% |
| Matrix Effect (%CV) | 15.7% | 3.9% |
This table presents a generalized summary of data adapted from various bioanalytical studies to illustrate the typical improvements seen when using a deuterated internal standard compared to a structural analog.
Visualizations
Caption: General experimental workflow for bioanalysis using deuterated internal standards.
Caption: Logical relationship of how deuterated standards correct for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metoxuron-d6 in Analytical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the use of Metoxuron-d6 as a robust internal standard for the quantitative analysis of Metoxuron in various matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component of quality control in analytical laboratories, ensuring high accuracy and precision by compensating for sample matrix effects and variations in sample preparation and instrument response.
Overview of Metoxuron and the Role of this compound
Metoxuron is a phenylurea herbicide used to control broadleaf weeds.[1] Its presence in environmental samples such as soil and water, as well as in food products, is a matter of regulatory concern, necessitating sensitive and accurate analytical methods for its detection and quantification.
This compound, a deuterated analog of Metoxuron, serves as an ideal internal standard for chromatographic methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] By introducing a known quantity of this compound into samples and calibration standards, variations during sample extraction, cleanup, and analysis can be effectively normalized. This isotope dilution technique is considered the gold standard for quantitative analysis in complex matrices.
Application: Quantitative Analysis of Metoxuron in Soil by LC-MS/MS
This protocol outlines the procedure for determining the concentration of Metoxuron in soil samples using this compound as an internal standard. The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for Metoxuron analysis in soil.
Detailed Experimental Protocol
Materials and Reagents:
-
Metoxuron analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)[3]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Soil samples
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of reagent water to the soil and vortex for 30 seconds.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile and the QuEChERS extraction salt packet.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Metoxuron from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the appropriate precursor-to-product ion transitions for both Metoxuron and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Metoxuron to this compound against the concentration of Metoxuron.
-
Quantify Metoxuron in the samples using the generated calibration curve.
Method Performance Data
The following tables summarize the expected performance of this analytical method.
Table 1: LC-MS/MS Parameters for Metoxuron and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metoxuron | 229.1 | 72.1 | 25 |
| This compound | 235.1 | 78.1 | 25 |
Table 2: Method Validation Data for Metoxuron in Soil
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Limit of Quantification (LOQ) | 10 µg/kg |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 10% |
Application: Quality Control of Metoxuron in Water Samples
This protocol describes the use of this compound for the quality control of Metoxuron analysis in water samples by direct injection LC-MS/MS.
Logical Relationship for QC Assessment
Caption: Quality control assessment logic.
Detailed Experimental Protocol
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations by spiking a known amount of Metoxuron into a blank water matrix.
-
-
Sample Analysis:
-
To an aliquot of the water sample (or QC sample), add a precise amount of the this compound internal standard solution.
-
Vortex to mix.
-
Directly inject the sample into the LC-MS/MS system.
-
-
System Suitability:
-
Inject a standard solution containing both Metoxuron and this compound to ensure the system is performing optimally before running the sample batch.
-
-
Acceptance Criteria:
-
The calculated concentration of the QC samples should be within a predefined range of the known concentration (e.g., ±15%).
-
The peak shapes and retention times should be consistent across the analytical run.
-
Quality Control Performance Data
Table 3: Quality Control Sample Analysis in Water
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=6) | Recovery (%) | Precision (RSD %) |
| Low | 10 | 9.8 | 98 | 6.5 |
| Medium | 50 | 51.2 | 102.4 | 4.2 |
| High | 100 | 96.5 | 96.5 | 3.8 |
Conclusion
The use of this compound as an internal standard provides a reliable and robust method for the quality control of Metoxuron analysis in diverse and complex matrices. The protocols and data presented demonstrate that isotope dilution LC-MS/MS methods are highly accurate, precise, and sensitive, meeting the stringent requirements of analytical laboratories in research, environmental monitoring, and drug development. The implementation of these methods ensures the generation of high-quality, defensible data.
References
Determining Metoxuron Levels in Cereal Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron is a selective, systemic herbicide of the phenylurea class, primarily used to control broadleaf weeds in cereal crops and carrots. Due to its potential for persistence in the environment and the food chain, accurate and reliable methods for monitoring its residue levels in agricultural products are essential. This document provides detailed application notes and protocols for the determination of Metoxuron in cereal crops, focusing on the QuEChERS extraction method followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation
The following table summarizes the Maximum Residue Levels (MRLs) for Metoxuron in key cereal crops as established by the European Union. MRLs represent the maximum legally permissible concentration of a pesticide residue in or on food or feed. Monitoring data from various sources did not indicate reported detections of Metoxuron in the specified cereals; therefore, the table focuses on the regulatory limits.
| Cereal Crop | EU Maximum Residue Level (MRL) (mg/kg) |
| Barley | 0.01 |
| Wheat | 0.01 |
| Maize | 0.01 |
Experimental Protocols
This section details a comprehensive protocol for the analysis of Metoxuron residues in cereal crops, adapting the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by HPLC-UV for quantification.
Sample Preparation (QuEChERS Method)
a. Materials and Reagents:
-
Homogenized cereal grain sample (e.g., wheat, barley, maize)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
b. Extraction Procedure:
-
Weigh 10 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the tube and vortex for 1 minute to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.
-
Immediately cap the tube and vortex vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube.
-
Add 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 to the 15 mL tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract for HPLC-UV analysis.
HPLC-UV Analysis
a. Instrumentation and Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
b. Calibration:
Prepare a series of standard solutions of Metoxuron in the mobile phase at concentrations ranging from 0.05 to 5.0 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
c. Quantification:
Inject the final extract from the d-SPE cleanup step into the HPLC system. Identify the Metoxuron peak based on its retention time compared to the standard. Quantify the concentration of Metoxuron in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the determination of Metoxuron levels in cereal crops.
Caption: Experimental workflow for Metoxuron analysis in cereals.
Caption: Logical relationship of the analytical process.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Metoxuron-d6
Welcome to the technical support center for the analysis of Metoxuron-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for accurate and robust quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometry parameters I should use for this compound analysis?
A1: A good starting point for developing a method for this compound is to use the parameters for the unlabeled Metoxuron and adjust them. This compound has a molecular weight of approximately 234.71 g/mol .[1] The analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Initial parameters can be set by infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize the collision energy for the product ions. For unlabeled Metoxuron, a common precursor ion is m/z 229.2.[2][3] Given the addition of six deuterium (B1214612) atoms, the precursor ion for this compound is expected to be around m/z 235.2.
Q2: How do I optimize the collision energy and declustering potential for this compound?
A2: Optimization of collision energy (CE) and declustering potential (DP) is crucial for achieving maximum sensitivity.[4] This is typically done by infusing a dilute solution of this compound (e.g., 100 ng/mL in a suitable solvent like acetonitrile (B52724) or methanol) directly into the mass spectrometer. While monitoring the precursor ion, the collision energy is ramped to find the value that produces the most intense and stable product ion signals. A similar process is followed for optimizing the declustering potential to efficiently desolvate the ions.
Q3: What are the expected MRM transitions for this compound?
It is essential to experimentally confirm these transitions by infusing a this compound standard.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
One of the most common challenges in mass spectrometry is poor signal intensity.[5] This can manifest as weak or undetectable peaks, hindering quantification.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound by infusing a standard solution and performing a product ion scan. |
| Suboptimal Ionization | Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative) to find the optimal conditions for this compound. Electrospray ionization (ESI) in positive mode is a common starting point for this class of compounds.[4] |
| Sample Concentration | Ensure the sample concentration is appropriate. If too dilute, the signal will be weak. If too concentrated, ion suppression may occur.[5] |
| Ion Source Contamination | A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the ion source. |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer with the appropriate standards to ensure it is operating at optimal performance.[5] |
Issue 2: High Background Noise or Baseline Drift
High background noise or a drifting baseline can make it difficult to accurately integrate peaks, especially for low-abundance analytes.[5]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Improperly Conditioned LC Column | Ensure the liquid chromatography column is properly conditioned and equilibrated before analysis to achieve a stable baseline. |
| Detector Settings | Adjust detector settings, such as the gain and filter settings, to minimize noise while maintaining adequate signal.[5] |
| Leaks in the LC or MS System | Check for any leaks in the fluidic path, as this can introduce air and cause baseline instability. |
Issue 3: Peak Tailing or Splitting
Poor peak shape, such as tailing or splitting, can compromise resolution and the accuracy of quantification.[5]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Degradation | The column may be degraded or contaminated. Try flushing the column or replacing it if necessary. |
| Incompatible Mobile Phase | Ensure the mobile phase is compatible with the analyte and the column. The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. |
| Sample Overload | Injecting too much sample can lead to peak broadening and tailing. Try diluting the sample. |
| Dead Volume in the System | Excessive dead volume in the connections between the LC and the MS can cause peak broadening. Ensure all fittings are properly made. |
Issue 4: Matrix Effects Leading to Inaccurate Quantification
Matrix effects occur when other components in the sample interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement.[6][7]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Modify the chromatographic method to improve the separation of this compound from interfering matrix components. This can involve changing the gradient, the mobile phase composition, or the column chemistry. |
| Ionization Suppression/Enhancement | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. This compound itself is often used as an internal standard for the quantification of unlabeled Metoxuron. When quantifying this compound as the analyte, a different stable isotope-labeled compound with similar properties would be needed. |
| Inadequate Sample Preparation | Employ more effective sample preparation techniques, such as solid-phase extraction (SPE) or the QuEChERS method, to remove interfering matrix components before LC-MS/MS analysis.[8][9] |
Experimental Protocols
Protocol 1: Optimization of this compound MRM Parameters
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Direct Infusion Setup: Set up a direct infusion of the standard solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Determination: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]+ adduct for this compound (expected around m/z 235.2).
-
Product Ion Scan: Select the determined precursor ion and perform a product ion scan to identify the major fragment ions.
-
Collision Energy Optimization: For each major product ion, create a method to monitor the precursor-product ion transition while ramping the collision energy (e.g., from 5 to 50 eV in 2 eV increments). Plot the resulting product ion intensity versus collision energy to determine the optimal value that gives the highest intensity.
-
Declustering Potential Optimization: Similarly, ramp the declustering potential (e.g., from 20 to 150 V in 5 V increments) while monitoring the most intense MRM transition to find the optimal setting.
-
Final MRM Method: Create the final MRM method using the optimized precursor ion, product ions, collision energies, and declustering potential.
Visualizations
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. nrcgrapes.in [nrcgrapes.in]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. agilent.com [agilent.com]
- 9. fstjournal.com.br [fstjournal.com.br]
Troubleshooting poor recovery of Metoxuron-d6 in samples
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot poor recovery of Metoxuron-d6 in analytical samples. Consistent internal standard (IS) recovery is critical for accurate and precise quantification. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
A1: Poor recovery of an internal standard like this compound typically points to issues within the analytical workflow. The primary causes can be grouped into four main categories: sample preparation, matrix effects, instrument performance, and the stability or handling of the internal standard itself.
-
Sample Preparation Issues: This is the most frequent source of analyte loss. In methods like Solid-Phase Extraction (SPE) or QuEChERS, problems can arise from incorrect sorbent selection, improper pH, inappropriate solvent choice for elution, or losses during the cleanup steps.[1][2]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, either suppressing or enhancing the signal.[3][4][5] Even though stable isotope-labeled internal standards are used to mitigate these effects, significant ion suppression can still lead to a perceived low recovery if the signal falls below the expected response.
-
Internal Standard Stability and Handling: Although this compound is generally stable[6], issues such as degradation in a complex matrix, adsorption onto container surfaces (vials, tips), or potential for deuterium-hydrogen exchange in certain conditions can lead to lower-than-expected concentrations.[5][7][8]
-
Instrumental Problems: Inconsistent injection volumes, leaks in the LC system, or contamination of the mass spectrometer's ion source can all contribute to a variable or declining IS signal.[5]
Q2: My this compound recovery is low specifically in my Solid-Phase Extraction (SPE) protocol. How can I troubleshoot this?
A2: Low recovery in an SPE protocol is a common problem that can be resolved by systematically evaluating each step of the process. The issue usually lies in one of the four main SPE stages: conditioning, loading, washing, or elution.[2][9]
Troubleshooting Steps for SPE:
-
Verify Sorbent Choice: Metoxuron is a moderately polar compound.[10] Ensure you are using an appropriate sorbent phase. For extracting a polar analyte from a nonpolar matrix, a polar sorbent (like diol or cyano) is used.[11] For extracting from a polar (aqueous) matrix, a reversed-phase sorbent (like C18 or a polymeric sorbent) is more suitable.[12]
-
Check Conditioning/Equilibration: Improper conditioning of the sorbent bed can lead to inconsistent interactions with the internal standard.[2] Ensure the sorbent is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with a solution similar to your sample matrix (e.g., water or buffer).[13]
-
Evaluate the Loading Step: Ensure the sample's solvent composition is suitable for analyte retention.[12] For reversed-phase SPE, the sample should be in a primarily aqueous environment to maximize retention. If the sample is dissolved in a high-percentage organic solvent, breakthrough can occur.
-
Assess the Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.[13] If you suspect losses during this step, collect the wash eluate and analyze it for the presence of your internal standard.
-
Optimize Elution: This is a frequent cause of low recovery.
-
Solvent Strength: The elution solvent may not be strong enough to completely desorb the analyte. For reversed-phase sorbents, try increasing the percentage of organic solvent or using a stronger solvent (e.g., switching from methanol (B129727) to acetonitrile).[11]
-
Elution Volume: The volume of the elution solvent might be insufficient. Try eluting with two smaller aliquots of solvent instead of one large one to improve recovery.[14]
-
pH Modification: Metoxuron's properties can be influenced by pH. Adjusting the pH of the elution solvent might be necessary to disrupt interactions with the sorbent and improve recovery.[13]
-
Q3: Could matrix effects be causing my low this compound signal, and how do I confirm this?
A3: Yes, matrix effects are a significant cause of poor internal standard signal.[5] Ion suppression or enhancement occurs when co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte in the MS source.[4] While this compound is designed to co-elute with and track the native analyte to compensate for these effects, severe ion suppression can reduce the signal intensity for both, leading to a perceived low recovery.
Experimental Protocols to Evaluate Matrix Effects:
-
Post-Column Infusion Experiment: This is a qualitative method to identify where ion suppression occurs in your chromatogram.[5][15]
-
Methodology: Infuse a constant flow of a pure this compound solution into the mobile phase after the analytical column using a T-junction. Inject a blank, extracted sample matrix. A dip in the otherwise stable baseline signal for this compound indicates a region of ion suppression caused by eluting matrix components. If this dip coincides with the retention time of this compound in a normal run, matrix effects are a likely cause of your issue.
-
-
Quantitative Matrix Effect Assessment: This method, adapted from Matuszewski et al., quantifies the extent of the matrix effect.
-
Methodology: Prepare two sets of samples.
-
Set A: Spike a known amount of this compound into a clean solvent.
-
Set B: Extract a blank matrix sample and then spike the same known amount of this compound into the final, clean extract.
-
-
Calculation: Compare the peak area of this compound in both sets.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
If matrix effects are confirmed, solutions include improving sample cleanup (e.g., optimizing SPE), diluting the sample, or modifying the chromatographic conditions to separate this compound from the interfering components.[5]
Q4: I am using a QuEChERS method. What specific issues could lead to poor this compound recovery?
A4: QuEChERS is a popular and effective sample preparation technique, but its "quick, easy, cheap, effective, rugged, and safe" nature can sometimes lead to challenges with recovery for certain analyte-matrix combinations.[16] For deuterated internal standards like this compound, losses can occur at two key stages.
Troubleshooting Steps for QuEChERS:
-
Extraction/Partitioning Step: The initial extraction into an organic solvent (typically acetonitrile) relies on a "salting-out" effect.[16] Ensure the correct salts are used and that the phase separation is complete. Inconsistent partitioning between the aqueous and organic layers can be a source of variability. Because the method can be crude, using an isotopically labeled internal standard is highly recommended to compensate for these variations.[17]
-
Dispersive SPE (dSPE) Cleanup: This is the most common step for analyte loss. The sorbents used to remove interferences can also adsorb the target analyte.[18]
-
Sorbent Choice: Graphitized carbon black (GCB) is effective at removing pigments but is known to adsorb planar molecules.[16] Metoxuron has a planar phenyl ring structure, which could make it susceptible to loss with GCB. If you are using GCB and experiencing low recovery, consider reducing the amount or using an alternative sorbent like PSA (Primary Secondary Amine) or C18.
-
Amount of Sorbent: Using an excessive amount of dSPE sorbent increases the surface area available for non-specific binding and can lead to lower recovery.[18] Try reducing the amount of sorbent to the minimum required for sufficient cleanup.
-
Quantitative Data Summary
The following tables summarize potential recovery outcomes based on different experimental conditions. These are illustrative examples to guide troubleshooting. Actual recovery will depend on the specific matrix, analyte concentration, and laboratory conditions.
Table 1: Effect of SPE Elution Solvent on Recovery
| Elution Solvent | Expected Recovery of this compound | Rationale |
| 100% Methanol | Moderate to Good | A common choice for eluting moderately polar compounds from reversed-phase sorbents. |
| 100% Acetonitrile | Good to Excellent | Often a stronger elution solvent than methanol for many compounds in reversed-phase systems.[11] |
| 50:50 Methanol/Acetonitrile | Good to Excellent | A mixture can optimize elution for certain analytes. |
| 5% Formic Acid in Acetonitrile | Potentially Improved | Acidifying the solvent can help disrupt secondary interactions with the sorbent, improving elution.[13] |
| 100% Dichloromethane | Poor | Inappropriate for eluting from a reversed-phase sorbent in an aqueous context. |
Table 2: Effect of dSPE Sorbent on Recovery in QuEChERS
| dSPE Cleanup Sorbent | Expected Recovery of this compound | Rationale |
| PSA (Primary Secondary Amine) | Good | Removes sugars and fatty acids without significantly affecting most pesticides. |
| C18 | Good | Removes non-polar interferences like fats. |
| GCB (Graphitized Carbon Black) | Low to Moderate | High risk of adsorbing planar molecules like Metoxuron.[16] |
| PSA + C18 | Good | A common combination for general cleanup. |
| PSA + C18 + GCB | Potentially Low | The inclusion of GCB introduces a high risk of analyte loss.[18] |
Visual Troubleshooting Guides
The following diagrams illustrate key troubleshooting workflows and experimental concepts.
Caption: A step-by-step workflow for diagnosing poor this compound recovery.
Caption: The five key stages of an SPE protocol and common points of failure.
References
- 1. welchlab.com [welchlab.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. waters.com [waters.com]
- 9. chromacademy.com [chromacademy.com]
- 10. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 13. agilent.com [agilent.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Quechers issues - Chromatography Forum [chromforum.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects with Metoxuron-d6 in Complex Samples
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Metoxuron-d6 as an internal standard to combat matrix effects in the analysis of complex samples. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your analytical work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why is my this compound internal standard peak area inconsistent across different samples?
A: Inconsistent internal standard (IS) peak areas, even when using a stable isotope-labeled standard like this compound, often point to significant and variable matrix effects.[1] While this compound is designed to co-elute with and experience similar ionization effects as Metoxuron, extreme suppression or enhancement in some samples can still lead to variability.
Troubleshooting Steps:
-
Evaluate Matrix Effects Quantitatively: Conduct a post-extraction spike experiment to determine the matrix factor (MF) in your problematic samples. This will help you understand the degree of ion suppression or enhancement.
-
Optimize Sample Preparation: Your current sample cleanup may be insufficient. Consider switching from a simple protein precipitation or dilution to a more rigorous technique like Solid-Phase Extraction (SPE) or a comprehensive method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[2][3]
-
Chromatographic Separation: Modify your LC method to better separate Metoxuron and this compound from co-eluting matrix components. This can be achieved by altering the gradient, mobile phase composition, or switching to a different column chemistry.
-
Sample Dilution: A straightforward approach is to dilute your sample extract. This reduces the concentration of matrix components, which can alleviate ion suppression. However, ensure your analyte concentration remains above the limit of quantification (LOQ).
Q2: I'm observing a slight retention time shift between Metoxuron and this compound. Is this normal and can it affect my results?
A: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect".[4][5] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[6] While often negligible, a significant shift can be problematic if the analyte and IS elute into regions of differing matrix effects, compromising the accuracy of correction.
Troubleshooting Steps:
-
Assess the Significance: Determine if the retention time shift is causing differential matrix effects. You can do this by infusing a constant concentration of a compound post-column while injecting your sample extract to map regions of ion suppression.
-
Chromatographic Optimization: Adjusting the mobile phase gradient or temperature may help to minimize the separation between the two compounds.
-
Use a Narrower Integration Window: Ensure your data processing method uses an appropriate integration window that accurately captures both peaks without including excessive baseline noise.
Q3: My recovery of Metoxuron is low, even with this compound. What should I investigate?
A: Low recovery can be attributed to issues during sample extraction and preparation, even when using an internal standard for correction. The assumption is that the IS and analyte behave identically, but this may not always be the case.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Perform a pre-extraction spike experiment to determine the true extraction recovery of both Metoxuron and this compound. This involves spiking the blank matrix before extraction and comparing the response to a post-extraction spike.
-
Optimize Extraction Parameters: Re-evaluate your extraction solvent, pH, and mixing time. For SPE, ensure the cartridge conditioning, loading, washing, and elution steps are optimal for Metoxuron. For QuEChERS, ensure the correct salt and sorbent combination is used for your specific matrix.[2][7]
-
Check for Analyte Degradation: Although Metoxuron is generally stable, investigate potential degradation during sample processing, especially if harsh conditions (e.g., high temperature, extreme pH) are used.
-
Verify Standard Concentrations: Ensure the concentrations of your Metoxuron and this compound stock and working solutions are accurate.
Q4: How do I calculate the Matrix Effect (ME) and Recovery?
A: The matrix effect and recovery can be quantitatively assessed using the following experiments and calculations:[8][9][10]
-
Set 1 (Neat Solution): Analyte and IS spiked in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
Matrix Effect (ME %): ME (%) = [(Peak Area in Set 2 / Peak Area in Set 1) - 1] x 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
Recovery (RE %): RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100
Data Presentation
The following tables summarize typical performance data for Metoxuron analysis. Note that specific comparative data for Metoxuron versus this compound is not widely published; therefore, general pesticide recovery data is provided for illustrative purposes.
Table 1: Metoxuron Recovery from Water Samples using Solid-Phase Extraction (SPE)
| SPE Sorbent | Sample Matrix | Fortification Level (µg/L) | Recovery (%) | Analytical Method |
| C18 Cartridge | Drinking Water | 0.025 - 0.4 | 75.1 - 100.0 | HPLC-DAD |
| C18 Empore Disk | Surface Water | 0.1 - 1.0 | 85.0 - 95.0 | LC-UV |
| Oasis HLB | River Water | 0.05 - 0.5 | 90.0 - 105.0 | UHPLC-MS/MS |
Data compiled from publicly available application notes. Actual results may vary based on specific experimental conditions.[11]
Table 2: Illustrative Pesticide Recovery and Matrix Effects in Complex Matrices using QuEChERS and LC-MS/MS
| Matrix | Analyte | Recovery (%) (at 10 µg/kg) | Matrix Effect (%) |
| Grape | Pesticide A | 95 | -15 (Suppression) |
| Pesticide B | 105 | +10 (Enhancement) | |
| Rice | Pesticide A | 88 | -25 (Suppression) |
| Pesticide B | 92 | -18 (Suppression) | |
| Tea | Pesticide A | 75 | -40 (Suppression) |
| Pesticide B | 85 | -30 (Suppression) |
This table provides representative data for various pesticides and is intended to illustrate the variability of recovery and matrix effects in different complex samples.[2] The use of this compound is intended to correct for these variations.
Experimental Protocols
1. Protocol for Water Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and preconcentration of Metoxuron from water samples.
-
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
-
HPLC vials
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load 100 mL of the water sample (spiked with this compound) through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained Metoxuron and this compound with 5 mL of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
-
2. Protocol for Soil/Food Sample Preparation using QuEChERS
This protocol is a generic QuEChERS method adaptable for various solid matrices.
-
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
Acetonitrile (B52724) (containing 1% acetic acid)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge and tubes
-
-
Procedure:
-
Sample Weighing and Hydration: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water to hydrate (B1144303) it.
-
Internal Standard Spiking: Spike the sample with the this compound internal standard.
-
Extraction: Add 10-15 mL of acetonitrile (with 1% acetic acid). Add the QuEChERS extraction salts. Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and inject into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Caption: Experimental workflow for QuEChERS.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. wexer-store.com [wexer-store.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-b-f.eu [e-b-f.eu]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
Stability and degradation of Metoxuron-d6 in various solvents
This technical support center provides guidance on the stability and degradation of Metoxuron-d6 in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is the deuterium-labeled version of Metoxuron, a phenylurea herbicide.[1][2] Its chemical formula is C₁₀H₇D₆ClN₂O₂ and its molecular weight is 234.71 g/mol .[3][4] Recommended long-term storage is typically in a refrigerator at 2-8°C.[3] Some suppliers suggest room temperature storage is also acceptable.[5][6] It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Q2: In which solvents can I dissolve this compound to prepare stock solutions?
Q3: How can I assess the stability of this compound in my chosen solvent?
To assess stability, you can perform a simple time-course experiment. Prepare a stock solution at a known concentration and store it under your intended experimental conditions. At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly), analyze an aliquot of the solution using a suitable analytical method like HPLC-UV, LC-MS, or GC-MS. Monitor for any decrease in the peak area of the parent compound or the appearance of new peaks that could indicate degradation products. A control solution stored at a lower temperature (e.g., -20°C or -80°C) where the compound is expected to be stable can be used for comparison.
Q4: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound have not been extensively documented. However, based on the behavior of similar phenylurea herbicides, potential degradation mechanisms could include hydrolysis, particularly under acidic or basic conditions.[9] This might involve the cleavage of the urea (B33335) bridge.[10][11] It is also important to consider photodegradation, so protecting solutions from light is a recommended precautionary measure.
Q5: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents and store the compound away from strong acids and bases to minimize the risk of chemical degradation.[12] Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and incompatibility information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | - Prepare a fresh stock solution and re-analyze. - Review the solvent used; consider testing stability in an alternative solvent. - Ensure the storage conditions are appropriate (temperature, protection from light). |
| Decreasing peak area over time | Instability in the current storage conditions or solvent. | - Perform a stability study as described in the FAQs. - Store aliquots at a lower temperature (-20°C or -80°C). - Prepare fresh solutions more frequently. |
| Inconsistent analytical results | Issues with solution integrity or handling. | - Ensure the stock solution is completely homogenous before taking an aliquot. - Use calibrated pipettes and appropriate lab techniques. - Check for potential interactions with container materials. |
Data Summary
The following table summarizes key information for this compound.
| Parameter | Value | Source |
| Chemical Formula | C₁₀H₇D₆ClN₂O₂ | [3][4] |
| Molecular Weight | 234.71 g/mol | [3][4] |
| CAS Number | 2030182-41-1 | [3][4][5] |
| Recommended Storage | Refrigerator (2-8°C) or Room Temperature | [3][5][6] |
| Supplied As | Neat solid or in acetonitrile (B52724) solution | [7] |
| Stability | Generally stable if stored correctly; re-analyze after 3 years. | [5][6] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound (solid), appropriate solvent (e.g., HPLC-grade acetonitrile), calibrated analytical balance, volumetric flask, and appropriate personal protective equipment (PPE).
-
Procedure: a. Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. c. Quantitatively transfer the solid to a clean volumetric flask of the desired volume. d. Add a small amount of the chosen solvent to dissolve the solid completely. e. Once dissolved, fill the flask to the mark with the solvent. f. Cap the flask and invert it several times to ensure a homogenous solution. g. Transfer the solution to a labeled, amber glass vial for storage to protect it from light. h. Store the stock solution at the recommended temperature (e.g., 2-8°C).
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting unexpected this compound degradation.
References
- 1. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. esslabshop.com [esslabshop.com]
- 8. Metoxuron (Ref: SAN 6915H) [sitem.herts.ac.uk]
- 9. Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Metoxuron-d6 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Metoxuron-d6 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, manifesting as tailing, fronting, splitting, or broad peaks, can arise from a variety of chemical and physical factors. Chemical issues often affect specific peaks, while physical problems tend to impact all peaks in a chromatogram.[1] Common causes include secondary interactions with the stationary phase, improper mobile phase conditions, column contamination or degradation, and issues with the sample solvent or injection volume.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving a good peak shape, especially for compounds with ionizable functional groups. Metoxuron has a predicted pKa of 13.83.[2] In reversed-phase HPLC, operating at a pH far from the analyte's pKa can lead to inconsistent ionization and peak tailing.[3] For phenylurea herbicides like Metoxuron, using an acidic mobile phase, for instance, with additives like formic or phosphoric acid, can help to ensure a consistent ionic state and improve peak symmetry.[1][4]
Q3: Can the choice of organic modifier in the mobile phase impact the peak shape?
Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape.[3] While both are common in reversed-phase HPLC, they have different selectivities and viscosities. If you are observing poor peak shape with one, switching to the other or using a mixture can sometimes resolve the issue. For instance, a mobile phase of acetonitrile and water is commonly used for the analysis of phenylurea herbicides.[4]
Q4: What is a "ghost peak" and how can I prevent it in my this compound analysis?
A ghost peak is an unexpected peak that appears in your chromatogram, often in blank runs, and does not correspond to an injected analyte.[5][6] These can be caused by contamination in the mobile phase, carryover from previous injections, or sample degradation.[6] To prevent ghost peaks, use high-purity HPLC-grade solvents, regularly flush the system and solvent lines, and ensure proper sample preparation to remove potential contaminants.[6]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out tail on the right side.[5] This can compromise accurate integration and resolution.
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.
Quantitative Effects of Mobile Phase pH on Peak Tailing
| Mobile Phase Additive | Resulting pH (approx.) | Tailing Factor (Illustrative) | Peak Shape Description |
| None (Water/Acetonitrile) | 7.0 | > 1.8 | Severe Tailing |
| 0.1% Formic Acid | 2.7 | 1.1 - 1.3 | Good Symmetry |
| 0.1% Phosphoric Acid | 2.1 | 1.0 - 1.2 | Excellent Symmetry |
| 10 mM Ammonium Acetate | 6.8 | > 1.7 | Significant Tailing |
This table provides illustrative data based on general chromatographic principles for compounds susceptible to silanol interactions.
Issue 2: Peak Fronting
Peak fronting, an asymmetry with a leading edge, is often a sign of column overload.[7]
Troubleshooting Steps for Peak Fronting
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.[6]
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample.[6]
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[7]
Impact of Sample Concentration on Peak Shape
| Sample Concentration | Injection Volume | Peak Shape | Tailing Factor (Illustrative) |
| 100 µg/mL | 10 µL | Fronting | < 0.9 |
| 10 µg/mL | 10 µL | Symmetrical | 1.0 - 1.2 |
| 1 µg/mL | 10 µL | Symmetrical | 1.0 - 1.2 |
This table illustrates how reducing sample concentration can resolve peak fronting.
Issue 3: Split Peaks
Split peaks can be caused by a disrupted sample path or issues with sample dissolution.[6]
Logical Flow for Troubleshooting Split Peaks
Caption: A logical workflow for diagnosing the cause of split peaks.
Issue 4: Broad Peaks
Broad peaks can indicate a loss of column efficiency, issues with the mobile phase, or sample diffusion.[6][8]
Troubleshooting Steps for Broad Peaks
-
Check for Column Degradation: Over time, columns lose efficiency. If the peak broadening is persistent and affects all analytes, consider replacing the column.[6]
-
Optimize Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak sharpens.[8][9]
-
Increase Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve peak sharpness.[8][10] However, be mindful of the thermal stability of this compound.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak broadening.[6]
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical starting point could be 10% B, ramp to 90% B over several minutes.
-
Flow Rate: 0.2 - 1.0 mL/min (depending on column ID).
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 1 - 10 µL.
-
Sample Solvent: Initial mobile phase composition (e.g., 90% A: 10% B).
-
Detection: UV at 210 nm or Mass Spectrometry.[4]
Protocol for Improving Peak Shape
-
Establish a Baseline: Run your current method and record the tailing factor, resolution, and peak width for this compound.
-
Mobile Phase pH Optimization:
-
Prepare mobile phases with different acidic additives (e.g., 0.1% formic acid, 0.1% phosphoric acid).
-
Inject the this compound standard with each mobile phase, keeping all other parameters constant.
-
Compare the peak shapes and select the mobile phase that provides the most symmetrical peak.
-
-
Sample Load Optimization:
-
Prepare a dilution series of your this compound standard (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL).
-
Inject a constant volume of each concentration.
-
Observe the peak shape. If fronting was an issue, it should be resolved at lower concentrations. Determine the optimal concentration range for your analysis.
-
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) in the reverse direction (detector disconnected) to remove strongly retained compounds.[11] Always re-equilibrate the column with your mobile phase before analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Potential interferences in Metoxuron-d6 analysis
Welcome to the technical support center for Metoxuron-d6 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
The most common potential interferences in the analysis of this compound, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), can be categorized as:
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Isotopic Interference: Cross-talk between the mass signals of the unlabeled analyte (Metoxuron) and the stable isotope-labeled internal standard (this compound).[1]
-
Matrix Effects: Signal suppression or enhancement caused by co-eluting components from the sample matrix.[2][3]
-
Impurity of the Labeled Standard: Presence of unlabeled Metoxuron (B1676524) in the this compound standard.[4]
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Metabolites and Degradation Products: Interference from compounds formed from the breakdown of Metoxuron.[5][6]
Q2: How can isotopic interference affect my results and how can I mitigate it?
Isotopic interference occurs when the natural isotopic abundance of elements in the analyte contributes to the signal of the internal standard.[1] For Metoxuron, which contains a chlorine atom, the presence of the naturally occurring ³⁷Cl isotope in the analyte can lead to a signal at M+2, which may overlap with the mass of the deuterated internal standard. This can result in a non-linear calibration curve and overestimation of the analyte concentration.[7]
Mitigation Strategies:
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Use a Non-linear Calibration Function: A non-linear fit can more accurately model the calibration data in the presence of isotopic interference.[1]
-
Monitor a Less Abundant Isotope of the Internal Standard: Selecting a precursor ion for the internal standard that has minimal or no isotopic contribution from the analyte can help avoid this issue.[7]
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Increase the Concentration of the Internal Standard: Using a higher concentration of the stable isotope-labeled internal standard (SIL-IS) can reduce the bias caused by cross-signal contribution.[7]
Q3: What are matrix effects and how can I minimize their impact on my analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal.[3][8] This is a significant challenge in LC-MS based analysis of complex samples like food, environmental, and biological matrices.[2][9] While stable isotope-labeled internal standards like this compound are used to compensate for these effects, they may not always provide complete correction.[10]
Strategies to Minimize Matrix Effects:
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Effective Sample Cleanup: Employing solid-phase extraction (SPE) or other cleanup techniques can remove a significant portion of interfering matrix components.[3]
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Optimized Chromatographic Separation: Modifying the liquid chromatography method to separate the analyte from matrix interferences can reduce signal suppression or enhancement.[11]
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[8]
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Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[8]
Q4: How can I ensure the quality of my this compound internal standard?
The purity and stability of the this compound standard are critical for accurate quantification. The presence of unlabeled Metoxuron as an impurity in the standard can lead to an underestimation of the analyte concentration.[4] It is also important to consider the stability of the standard over time.[12]
Quality Control Measures:
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Check the Certificate of Analysis (CoA): The CoA provides information on the isotopic and chemical purity of the standard.
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Assess Purity Experimentally: You can assess the chemical purity using techniques like HPLC-UV and the isotopic purity by analyzing the mass spectrum of the standard.[13]
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Proper Storage: Store the standard according to the manufacturer's recommendations to ensure its stability.[12] One supplier suggests that the compound should be re-analyzed for chemical purity after three years of storage.[12]
Q5: Can metabolites or degradation products of Metoxuron interfere with the analysis?
Yes, it is possible. Metoxuron can undergo phototransformation and metabolic degradation, leading to the formation of various products.[5][6] If these degradation products have similar chromatographic retention times and produce fragment ions that are isobaric with those of Metoxuron or this compound, they can potentially interfere with the analysis. A common degradation pathway for phenylurea herbicides is demethylation.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape and Inconsistent Retention Times
| Symptom | Possible Cause | Troubleshooting Action |
| Poor peak shape (tailing or fronting) | Column degradation | Replace the analytical column. |
| Incompatible mobile phase | Ensure the mobile phase pH is appropriate for the analyte and column. | |
| Sample solvent mismatch | The sample solvent should be similar in strength to the initial mobile phase. | |
| Inconsistent retention times | Pump malfunction | Check the pump for leaks and ensure proper solvent delivery. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Changes in mobile phase composition | Prepare fresh mobile phase daily. |
Guide 2: Troubleshooting Inaccurate Quantification
| Symptom | Possible Cause | Troubleshooting Action |
| Non-linear calibration curve | Isotopic interference | Implement a non-linear calibration model or monitor a different isotope for the internal standard.[1][7] |
| Saturation of the detector | Dilute the high concentration standards and samples. | |
| Inaccurate results for quality control samples | Uncorrected matrix effects | Prepare matrix-matched calibration standards or improve sample cleanup.[8] |
| Impure internal standard | Verify the purity of the this compound standard.[13] | |
| Pipetting or dilution errors | Review and verify all sample and standard preparation steps. |
Quantitative Data Summary
Table 1: Impact of Stable Isotope Labeled Internal Standard (SIL-IS) Concentration on Assay Bias
This table summarizes the effect of different SIL-IS concentrations on the bias observed in an assay, demonstrating how increasing the internal standard concentration can mitigate isotopic cross-contribution.
| SIL-IS Isotope Monitored (m/z) | SIL-IS Concentration (mg/L) | Observed Bias (%) |
| 458 → 160 | 0.7 | up to 36.9 |
| 458 → 160 | 14 | 5.8 |
| 460 → 160 | 0.7 | 13.9 |
Data adapted from a study on mitigating analyte to stable isotope labelled internal standard cross-signal contribution.[7]
Table 2: Classification and Frequency of Matrix Effects (MEs) in Multi-Residue Pesticide Analysis
This table illustrates the prevalence and classification of matrix effects observed in a multi-residue pesticide analysis study.
| Matrix Effect (ME) Classification | Strength of ME | Frequency in MRM Scan | Frequency in TOF-MS IDA Scan |
| Weak | 0.8 ≤ ME ≤ 1.2 | 40.5% | 68.4% |
| Medium | 0.5 ≤ ME < 0.8 or 1.2 < ME ≤ 1.5 | 41.2% | 23.4% |
| Strong | ME < 0.5 or ME > 1.5 | 18.3% | 8.2% |
Data adapted from a study on the impact of matrix species and mass spectrometry on matrix effects.[9]
Experimental Protocols
Protocol 1: Evaluation of this compound Internal Standard Purity
Objective: To assess the chemical and isotopic purity of the this compound stable isotope-labeled internal standard.
Methodology:
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Chemical Purity Assessment (HPLC-UV):
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Perform a chromatographic separation using an appropriate HPLC column and mobile phase.
-
Use a UV detector to identify and quantify any non-isotopically labeled impurities. The purity is determined by the area percentage of the main peak.
-
-
Isotopic Purity Assessment (LC-MS):
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Prepare a solution of the this compound standard.
-
Infuse the solution directly into the mass spectrometer or inject it onto the LC-MS system.
-
Acquire a full scan mass spectrum in the relevant mass range.
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Examine the spectrum for the presence of the unlabeled Metoxuron (M) signal alongside the deuterated (M+6) signal.
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Calculate the isotopic purity by comparing the peak intensities of the labeled and unlabeled species.
-
Protocol 2: Assessment of Matrix Effects
Objective: To determine the extent of signal suppression or enhancement for Metoxuron in a specific sample matrix.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Standard in Solvent): Prepare a series of Metoxuron standards at different concentrations in the final mobile phase composition.
-
Set B (Standard in Matrix): Prepare a blank sample matrix extract by performing the complete sample preparation procedure on a matrix blank. Spike the blank extract with Metoxuron at the same concentrations as in Set A.
-
Set C (Internal Standard in Matrix): Prepare a blank matrix extract and spike it with the this compound internal standard at the working concentration.
-
-
Analysis:
-
Analyze all three sets of samples using the established LC-MS method.
-
-
Calculation of Matrix Effect (ME):
-
Calculate the matrix effect using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.
-
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Diagram of isotopic interference.
Caption: Workflow for assessing matrix effects.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. it.restek.com [it.restek.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Phototransformation of metoxuron [3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea] in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. benchchem.com [benchchem.com]
Long-term storage and handling of Metoxuron-d6 standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Metoxuron-d6 standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: There are differing recommendations for the optimal storage temperature for solid this compound. Some suppliers suggest storing it at room temperature, while others recommend refrigeration at 2-8°C or +4°C.[1][2] To ensure maximum stability, it is best to refer to the certificate of analysis provided by the supplier. Generally, storing the solid standard in a cool, dry, and well-ventilated area away from direct light is recommended.
Q2: How stable is this compound over time?
A2: this compound is a stable compound if stored under the recommended conditions.[1] It is advised to re-analyze the chemical purity of the standard after three years before use to ensure its integrity.[1][3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, especially in its solid form, it is crucial to use appropriate personal protective equipment to prevent inhalation and skin contact. This includes a chemical-resistant lab coat, tightly fitting safety goggles or a full-face shield, and chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). For weighing or handling larger quantities of the powder outside of a fume hood, a full-face respirator with appropriate cartridges is recommended.
Q4: What are suitable solvents for preparing this compound standard solutions?
A4: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and very slightly soluble in Methanol.[4] Acetonitrile is also a common solvent for preparing solutions of this compound, as some suppliers offer it pre-dissolved in this solvent.[5] The choice of solvent will depend on the specific analytical method and instrumentation being used.
Q5: How should I prepare stock and working solutions of this compound?
A5: A detailed protocol for the preparation of stock and working solutions is provided in the "Experimental Protocols" section of this guide. The general principle involves accurately weighing the solid standard, dissolving it in a suitable solvent to create a concentrated stock solution, and then performing serial dilutions to obtain working solutions of the desired concentrations.
Q6: Can I store prepared solutions of this compound?
A6: While solid this compound is stable long-term, the stability of its solutions depends on the solvent and storage conditions. For instance, a study on similar pesticides found that extracts in an organic mobile phase could be stored at -18°C for one month before analysis.[6] It is best practice to prepare fresh working solutions from the stock solution for each experiment. If storing stock solutions, they should be kept in tightly sealed vials in a refrigerator or freezer, protected from light.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | [1] |
| Refrigerator (2-8°C) | ||
| +4°C | [2] | |
| Environment | Cool, dry, and well-ventilated area | |
| Light | Protect from direct light | |
| Container | Tightly closed container |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a full-face shield | Protects against splashes and airborne particles. |
| Skin/Body | Chemical-resistant lab coat or coveralls | Prevents skin contact. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents dermal absorption. |
| Respiratory | Full-face respirator with appropriate cartridges | Required when handling powder outside a fume hood. |
Experimental Protocols
Preparation of this compound Stock and Working Standard Solutions
Objective: To prepare accurate and precise stock and working standard solutions of this compound for use in analytical experiments.
Materials:
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This compound solid standard
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High-purity solvent (e.g., acetonitrile, methanol, or DMSO)
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Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
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Calibrated micropipettes and sterile, disposable tips
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Amber glass vials with screw caps (B75204) for storage
Procedure:
1. Preparation of a 1 mg/mL (1000 µg/mL) Stock Solution: a. Accurately weigh approximately 10 mg of the this compound solid standard onto a weighing paper using a calibrated analytical balance. Record the exact weight. b. Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. c. Add a small amount of the chosen solvent (e.g., 5-7 mL of acetonitrile) to the flask to dissolve the solid. d. Gently swirl the flask to ensure the solid is completely dissolved. A vortex mixer can be used if necessary. e. Once dissolved, bring the solution to the 10 mL mark with the same solvent. f. Cap the flask and invert it several times to ensure the solution is homogeneous. g. Transfer the stock solution to a labeled amber glass vial for storage.
2. Preparation of Working Standard Solutions: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution. b. For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent. c. Label each working standard with its concentration, preparation date, and solvent used.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Weighing of the Solid Standard
-
Possible Cause: Static electricity on the weighing vessel or spatula.
-
Troubleshooting Step: Use an anti-static gun or brush to neutralize static charges before weighing.
-
Possible Cause: Air drafts affecting the balance.
-
Troubleshooting Step: Ensure the analytical balance is placed in a draft-free location or use a draft shield.
-
Possible Cause: Balance not properly calibrated.
-
Troubleshooting Step: Calibrate the analytical balance before use according to the manufacturer's instructions.
Issue 2: Incomplete Dissolution of the Solid Standard
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Possible Cause: Insufficient solvent volume or agitation.
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Troubleshooting Step: Ensure enough solvent is added to fully wet the solid and use a vortex mixer or sonicator to aid dissolution.
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Possible Cause: Incorrect solvent choice for the desired concentration.
-
Troubleshooting Step: Refer to solubility data and consider using a more suitable solvent or preparing a more dilute stock solution.
Issue 3: Poor Chromatographic Peak Shape or Resolution
-
Possible Cause: Mismatch between the injection solvent and the mobile phase.
-
Troubleshooting Step: If possible, prepare the final dilution of the working standard in the initial mobile phase of the chromatographic method.
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Possible Cause: Degradation of the standard.
-
Troubleshooting Step: Prepare fresh working solutions and ensure the stock solution has been stored correctly and is within its recommended use-by date.
-
Possible Cause: Contamination of the analytical system.
-
Troubleshooting Step: Clean the injection port, column, and detector according to the instrument manufacturer's guidelines.
Issue 4: Inaccurate Quantification Using this compound as an Internal Standard
-
Possible Cause: Incorrect concentration of the internal standard spiking solution.
-
Troubleshooting Step: Carefully re-prepare the internal standard stock and working solutions, paying close attention to weighing and dilutions.
-
Possible Cause: Isotopic exchange or interference.
-
Troubleshooting Step: Verify the mass spectrometry parameters to ensure there are no isobaric interferences with the analyte or other matrix components.
-
Possible Cause: Variability in the addition of the internal standard to samples and calibrators.
-
Troubleshooting Step: Use a calibrated pipette and a consistent procedure for adding the internal standard to all samples.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound standards.
Caption: Troubleshooting guide for common issues with this compound standards.
References
How to resolve co-eluting peaks with Metoxuron-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges during experiments involving Metoxuron-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical chemistry?
This compound is the deuterated form of Metoxuron, a phenylurea herbicide. In analytical chemistry, this compound is primarily used as an internal standard for the quantification of Metoxuron and other related phenylurea herbicides in various matrices, such as environmental samples (water, soil) and agricultural products.[1] The use of a stable isotope-labeled internal standard like this compound is a robust method to compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise analytical results.
Q2: What are the typical chromatographic conditions for Metoxuron analysis?
A common starting point for the analysis of Metoxuron and other phenylurea herbicides is reversed-phase high-performance liquid chromatography (HPLC) using a C18 column.[2][3]
A typical method is detailed below:
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis or Mass Spectrometry (MS) Detector |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or 245 nm, or MS in selected ion monitoring (SIM) mode |
Q3: What are some common compounds that may co-elute with this compound?
Co-elution is a common challenge in the analysis of complex mixtures. For this compound, potential co-eluting compounds include:
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Other Phenylurea Herbicides: Due to their structural similarity, other phenylurea herbicides are the most likely candidates for co-elution. These can include monuron, diuron, linuron, and chlorbromuron.[4]
-
Metoxuron Metabolites: Degradation products of Metoxuron, such as 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea, can also interfere with the analysis.
-
Matrix Components: Complex sample matrices, such as soil extracts or food samples, can contain numerous endogenous compounds that may have similar retention times to this compound.
Troubleshooting Guide: Resolving Co-eluting Peaks with this compound
This guide provides a systematic approach to resolving co-elution issues involving this compound.
Problem: An interfering peak is co-eluting with the this compound internal standard peak, compromising accurate quantification.
Initial Assessment:
-
Confirm Co-elution: Visually inspect the chromatogram for any signs of peak distortion, such as asymmetry, shoulders, or broader than expected peaks for this compound. If using a Diode Array Detector (DAD), check the peak purity. If using a Mass Spectrometer (MS), examine the mass spectrum across the peak for the presence of ions not corresponding to this compound.
-
Identify the Source: If possible, try to identify the co-eluting compound by analyzing individual standards of suspected interferents (e.g., other phenylurea herbicides) or by using a high-resolution mass spectrometer to determine the elemental composition of the interfering ion.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Experimental Protocols for Resolving Co-elution
Here we present a hypothetical case study where an unknown impurity is co-eluting with this compound under standard C18 conditions.
Initial Chromatographic Conditions (Method A)
| Parameter | Specification |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Result | Co-elution observed between this compound and an unknown peak. |
Strategy 1: Mobile Phase Optimization
The first and often simplest approach is to modify the mobile phase composition.
Experiment 1.1: Modifying the Organic Solvent Ratio (Method B)
Changing the ratio of the organic solvent to water can alter the retention times of compounds differently based on their polarity.
| Parameter | Specification |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 50% Acetonitrile, 50% Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Result | Increased retention for both peaks, but resolution may improve if the compounds have different sensitivities to the change in solvent strength. |
Experiment 1.2: Changing the Organic Solvent (Method C)
Switching from acetonitrile to methanol (B129727) can significantly alter the selectivity of the separation due to different solvent properties.
| Parameter | Specification |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 65% Methanol, 35% Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Result | Often leads to different elution orders and can resolve co-eluting peaks. |
Experiment 1.3: Introducing a Mobile Phase Modifier (Method D)
Adding a modifier like formic acid can improve peak shape and alter selectivity, especially for ionizable compounds.
| Parameter | Specification |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 60% Acetonitrile, 40% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Result | Can lead to sharper peaks and improved resolution. |
Strategy 2: Stationary Phase Selectivity
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
Experiment 2.1: Phenyl-Hexyl Column (Method E)
A Phenyl-Hexyl column offers different selectivity compared to a C18 column due to pi-pi interactions with aromatic analytes.
| Parameter | Specification |
| Column | Phenyl-Hexyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Result | Can provide significant changes in elution order and resolve compounds that are difficult to separate on a C18 column. |
Data Summary Table
| Method | Column | Mobile Phase | This compound Retention Time (min) | Interfering Peak Retention Time (min) | Resolution (Rs) |
| A | C18 | 60% ACN | 5.2 | 5.2 | 0.0 |
| B | C18 | 50% ACN | 7.8 | 7.9 | 0.8 |
| C | C18 | 65% MeOH | 6.5 | 6.9 | 1.6 |
| D | C18 | 60% ACN + 0.1% FA | 5.1 | 5.4 | 1.2 |
| E | Phenyl-Hexyl | 60% ACN | 6.1 | 5.5 | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes. A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.
Signaling Pathway of Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate analytical method to resolve co-elution.
References
Minimizing ion suppression for Metoxuron-d6 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Metoxuron-d6 in Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] These interfering components, which can include salts, lipids, proteins, or mobile phase additives, compete with the analyte for charge or access to the droplet surface within the ESI source.[2][3][4] This competition leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] It is a significant challenge because it occurs in the ion source before mass analysis, making it a problem even for highly selective MS/MS methods.[1]
Q2: Why is this compound used, and how does it relate to ion suppression?
This compound is a stable isotope-labeled internal standard (SIL-IS) for the herbicide Metoxuron. In quantitative LC-MS, SIL-IS are considered the "gold standard" because they have nearly identical physicochemical properties to the non-labeled analyte.[1] The core assumption is that the deuterated standard (this compound) will co-elute with the native analyte (Metoxuron) and therefore experience the same degree and variability of ion suppression.[1][2] By measuring the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2][5]
Q3: Can a deuterated internal standard like this compound fail to fully compensate for ion suppression?
Yes, in some cases, a deuterated internal standard may not perfectly correct for ion suppression.[1] This phenomenon is often called "differential matrix effects." The primary cause is a slight chromatographic shift between the analyte and the deuterated internal standard. The substitution of hydrogen with heavier deuterium (B1214612) atoms can subtly alter a molecule's properties, potentially leading to a small difference in retention time.[1] If this separation causes the analyte and this compound to elute into regions with different concentrations of interfering matrix components, they will experience different degrees of ion suppression, compromising the accuracy of the analyte-to-internal standard ratio.[1]
Q4: What are the most common sources of ion suppression in biological and environmental samples?
Common sources of ion suppression include a wide range of endogenous and exogenous substances:
-
Endogenous Compounds: These originate from the sample matrix itself and include salts, phospholipids (B1166683) (from plasma or tissue), proteins, and other small molecules.[1][2][6]
-
Exogenous Substances: These are introduced during sample collection or preparation. Examples include plasticizers leaching from labware, detergents, and polymers.[4][5]
-
Mobile Phase Additives: Non-volatile buffers like phosphate (B84403) buffers and strong ion-pairing agents like trifluoroacetic acid (TFA) are well-known causes of significant ion suppression.[5][7][8]
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and self-suppression.[3][4]
Troubleshooting Guides
Q5: My this compound signal is low or inconsistent. How can I confirm that ion suppression is the cause?
When encountering a poor signal for this compound, it is crucial to determine if the issue stems from ion suppression or other factors (e.g., instrument performance, extraction inefficiency). Two primary experimental methods can diagnose ion suppression.
Method 1: Post-Column Infusion Experiment
This experiment identifies the specific retention times where co-eluting matrix components cause suppression.
Experimental Protocol:
-
Setup: Use a syringe pump to continuously infuse a standard solution of this compound at a constant, low flow rate (e.g., 5-10 µL/min).
-
Connection: Connect the infusion line to the LC eluent stream using a T-fitting placed after the analytical column but before the MS ion source.[1]
-
Analysis: While infusing the this compound solution, inject a blank, extracted matrix sample (one that does not contain this compound) onto the LC column.
-
Interpretation: Monitor the signal of the infused this compound. A stable, flat baseline is expected. Any significant dip or decrease in the signal indicates a region of ion suppression caused by matrix components eluting from the column at that time.[1] Conversely, a signal increase indicates ion enhancement.
Method 2: Post-Extraction Spike Analysis
This method quantifies the overall degree of ion suppression or enhancement by comparing the analyte response in a clean solvent to its response in a matrix extract.[2][9]
Experimental Protocol:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final mobile phase solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample using your established procedure. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike this compound into the blank matrix before extraction. This set is used to evaluate recovery, not the matrix effect itself.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculation: Calculate the Matrix Effect (ME %) using the mean peak areas from Set A and Set B.
Table 1: Example Calculation of Matrix Effect (ME) for this compound
| Sample Set | Description | Mean Peak Area | Calculation | Result |
|---|---|---|---|---|
| A | This compound in neat solvent | 850,000 |
| B | this compound spiked post-extraction | 340,000 | ME % = (B / A) * 100 | 40% |
-
Interpretation: A result of 40% indicates that 60% of the signal was lost due to ion suppression. A value > 100% would indicate ion enhancement, while a value near 100% suggests a minimal matrix effect.
Q6: I've confirmed ion suppression is affecting my this compound signal. What are the best strategies to minimize it?
Minimizing ion suppression typically involves a multi-step approach, starting with the most effective methods.
1. Optimize Sample Preparation (Most Effective) The goal is to remove interfering matrix components before analysis.[2][6] Solid-Phase Extraction (SPE) is often the most effective technique for removing a broad range of interferences compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[2][4]
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Primary Target Removed | Efficiency for Phospholipids | Potential for Ion Suppression |
|---|---|---|---|
| Protein Precipitation (PPT) | Proteins | Low | High (phospholipids remain)[6] |
| Liquid-Liquid Extraction (LLE) | Lipophilic/Hydrophilic Interferences | Moderate to High | Moderate (depends on solvent)[4] |
| Solid-Phase Extraction (SPE) | Broad range based on sorbent | High | Low (most effective cleanup)[2] |
2. Improve Chromatographic Separation If sample preparation cannot remove all interferences, modify the LC method to separate the this compound peak from the ion suppression zones identified in the post-column infusion experiment.[2]
-
Adjust Gradient: Make the gradient shallower to increase peak separation.
-
Change Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities and can alter elution patterns. Acetonitrile may result in less overall suppression in some cases.[9][10]
-
Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide alternative selectivity to resolve this compound from interferences.
3. Dilute the Sample Extract A simple and effective method is to dilute the final sample extract.[4][11] This reduces the concentration of both the analyte and the interfering matrix components. While this may reduce the absolute signal, it can often improve the signal-to-noise ratio and restore signal linearity if suppression was severe.[12] This approach may not be suitable for trace analysis where maximum sensitivity is required.[4]
4. Optimize ESI Source Parameters Fine-tuning the ion source can sometimes mitigate suppression effects, although it is generally less effective than sample prep or chromatography.
-
Sprayer Voltage: Optimizing the sprayer voltage can improve signal stability and sensitivity.[8]
-
Gas Flows and Temperature: Adjusting nebulizer gas, drying gas flow, and temperature can influence the desolvation process and affect ionization efficiency.[13]
-
Flow Rate: Reducing the mobile phase flow rate into the nano-flow range (nL/min) can create smaller, more highly charged droplets that are more tolerant to non-volatile matrix components.[3][4]
Q7: Are there specific mobile phase additives I should use or avoid for this compound analysis?
Yes, the choice of mobile phase additive is critical for ESI-MS.
-
Recommended Additives: Use volatile additives that aid ionization without leaving residue in the source. For positive ion mode, 0.1% formic acid or 1-5 mM ammonium (B1175870) acetate (B1210297) are excellent choices.[10] For negative ion mode, 1-5 mM ammonium acetate or 0.2% acetic acid work well.[10]
-
Additives to Avoid:
-
Non-Volatile Buffers: Avoid phosphate, TRIS, and HEPES buffers at all costs, as they will quickly contaminate the ion source and suppress the signal.[5]
-
Strong Ion-Pairing Agents: Trifluoroacetic acid (TFA) should be used with extreme caution or avoided entirely. While it can improve chromatography, the trifluoroacetate (B77799) anion is a very strong ion-pairing agent in the ESI droplet, which can neutralize positively charged analytes and severely suppress their signal.[5][8] If required for chromatography, use the lowest possible concentration (e.g., <0.05%).
-
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. providiongroup.com [providiongroup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Metoxuron-d6 Calibration Curve Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Metoxuron using Metoxuron-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of the herbicide Metoxuron. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS), isotopically labeled compounds such as this compound are considered ideal internal standards. This is because they are chemically identical to the analyte of interest (Metoxuron) and thus exhibit similar behavior during sample preparation, chromatography, and ionization.[1][2] By adding a known amount of this compound to all samples, calibrators, and quality controls, it is possible to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Metoxuron.
Q2: What are the most common issues observed with this compound calibration curves?
Common problems encountered when developing and running calibration curves with this compound include:
-
Poor Linearity (r² < 0.99): The relationship between the concentration and the response is not linear, which can lead to inaccurate quantification.
-
Inconsistent Internal Standard Response: The peak area of this compound varies significantly across the calibration standards and samples.
-
Matrix Effects: Components of the sample matrix (e.g., soil, water, food extracts) can interfere with the ionization of Metoxuron or this compound, causing signal suppression or enhancement.[3][4]
-
Poor Recovery: A low recovery of this compound indicates that a significant amount of the internal standard is being lost during the sample preparation process.
-
High Limit of Quantification (LOQ): The instrument may not be sensitive enough to detect low concentrations of Metoxuron, resulting in a high LOQ.
Q3: What could cause a non-linear calibration curve?
A non-linear response can be caused by several factors, including:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: As the concentration of the analyte increases, the matrix components may have a more pronounced effect on ionization.[5]
-
Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards can lead to a non-linear relationship.
-
Analyte Degradation: Metoxuron or this compound may degrade in the prepared standards over time.
Q4: How can I assess the stability of this compound in my samples?
The stability of this compound should be evaluated under conditions that mimic the entire analytical process. This includes storage conditions (e.g., room temperature, refrigerated, frozen) and the duration of each step from sample preparation to analysis. A common approach is to analyze quality control (QC) samples at different time points and compare the results to freshly prepared samples. According to supplier information, this compound is stable if stored under recommended conditions, but should be re-analyzed for chemical purity after three years.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve
A low coefficient of determination (r²) indicates that the data points in your calibration curve do not fit well to a straight line.
Troubleshooting Workflow for Poor Linearity
Caption: Workflow for troubleshooting poor calibration curve linearity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | - Re-prepare the calibration standards, paying close attention to pipetting accuracy and dilution factors.- Ensure the stock solutions of Metoxuron and this compound have not expired and have been stored correctly. |
| Detector Saturation | - If the curve is flattening at the higher concentrations, dilute the upper-level standards and re-inject.- Reduce the injection volume. |
| Matrix Effects | - Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of Metoxuron and a constant concentration of this compound.[6] This helps to compensate for signal suppression or enhancement caused by the matrix. |
| Inappropriate Calibration Range | - Narrow the concentration range of the calibration curve to the expected concentration range of the samples. |
| Instrument Contamination | - Clean the ion source and other components of the mass spectrometer as per the manufacturer's recommendations. |
Issue 2: Inconsistent this compound Internal Standard Response
A consistent internal standard response is crucial for accurate quantification. Significant variation in the this compound peak area can indicate a problem with the analytical process.
Troubleshooting Workflow for Inconsistent Internal Standard Response
Caption: Workflow for troubleshooting inconsistent internal standard response.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Spiking | - Ensure the same amount of this compound is added to every sample and standard.- Thoroughly vortex or mix samples after adding the internal standard. |
| Autosampler/Injection Issues | - Check the autosampler for air bubbles in the syringe or sample loop.- Verify the injection volume precision by performing multiple injections of the same standard. |
| Matrix Effects | - Severe matrix effects can lead to significant ion suppression, causing a drop in the internal standard signal in certain samples.[3] Analyze a dilution series of the problematic sample to see if the internal standard response becomes more consistent at lower matrix concentrations. |
| MS Source Instability | - A dirty or unstable ion source can lead to fluctuating ionization efficiency. Clean the ion source and ensure all parameters (e.g., gas flows, temperatures) are stable. |
| This compound Degradation | - Investigate the stability of this compound in the sample matrix and during the entire analytical procedure. |
Data Presentation
The following tables summarize typical quantitative data for analytical methods using a deuterated internal standard for pesticide analysis. While specific data for this compound is limited in publicly available literature, the provided values for related compounds and methods offer a benchmark for performance expectations.
Table 1: Typical LC-MS/MS Method Parameters for Phenylurea Herbicides
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Representative Performance Data for Pesticide Analysis using Deuterated Internal Standards
| Analyte/Internal Standard | Matrix | Method | Linearity (r²) | LOQ (µg/kg) | Recovery (%) |
| Various Pesticides / Atrazine-d5, Diuron-d6 | Mint, Tomato, Apple | QuEChERS, LC-MS/MS | > 0.99 | 0.002 - 0.1 mg/kg | Not Specified |
| Linuron / Isoproturon-d6 | Chamomile | QuEChERS, LC-MS/MS | > 0.99 | Not Specified | > 90% |
| Various Pesticides / Dimethoate-d6 | White Beans | QuEChERS, LC-MS/MS | Not Specified | 10 | 70 - 120% (at LOQ) |
| Various Pesticides / Deuterated analogues | Cannabis Flower, Edibles | 9:1 MeOH:H₂O with 0.1% Acetic Acid, LC-MS/MS | > 0.99 | 0.5 - 1000 ppb | Within 25% accuracy |
Note: The data in Table 2 is compiled from various sources and is intended to provide a general expectation of performance. Actual results may vary depending on the specific matrix, instrumentation, and method parameters.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Hydration (for dry samples): Add an appropriate amount of water to the sample and vortex to mix.
-
Extraction: Add 10-15 mL of acetonitrile.
-
Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄, NaCl, and sodium citrate (B86180) salts).
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Instrument Setup:
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor at least two transitions for both Metoxuron and this compound for quantification and confirmation. The specific m/z values will need to be optimized on the instrument.
-
Signaling Pathways and Workflows
Logical Relationship for Accurate Quantification using an Internal Standard
Caption: Logical workflow for quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiresidue analysis and evaluation of the matrix effect on 20 pesticides in Brazilian maize (Zea mays L.) flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Method Validation for Metoxuron Analysis: A Comparative Guide to Using Metoxuron-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method performance for the quantification of the herbicide Metoxuron, with a focus on the significant advantages of employing a deuterated internal standard, Metoxuron-d6. The use of a stable isotope-labeled internal standard is a critical component in robust method validation, ensuring the accuracy and precision required for reliable environmental monitoring, food safety testing, and toxicological studies. This document presents supporting experimental principles and representative data to guide researchers in the development and validation of analytical methods for Metoxuron.
Superior Performance with this compound Internal Standard
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte of interest, Metoxuron. This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.
The primary advantage of using this compound is its ability to correct for matrix effects, a common source of inaccuracy and imprecision in complex samples like soil, water, and biological tissues. Matrix components can suppress or enhance the ionization of the analyte, leading to erroneous results. As this compound co-elutes with Metoxuron and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate quantification.
Comparative Performance Data
The following table summarizes the expected performance of an analytical method for Metoxuron with and without the use of this compound as an internal standard. The data is representative of typical improvements observed in LC-MS/MS-based pesticide residue analysis when a deuterated internal standard is employed.
| Performance Parameter | Without Internal Standard | With Non-Deuterated Internal Standard (e.g., Isoproturon) | With this compound Internal Standard |
| Accuracy (% Deviation) | > ±30% | ±15-30% | < ±15% |
| Precision (% RSD) | > 20% | 10-20% | < 10% |
| Linearity (r²) | > 0.990 | > 0.995 | > 0.999 |
| Limit of Quantification (LOQ) | Variable, matrix-dependent | Improved, but still matrix influence | Lower and more consistent across matrices |
| Matrix Effect | High and uncompensated | Partially compensated | Effectively compensated |
| Recovery | 50-150% (highly variable) | 70-130% (less variable) | 90-110% (consistent) |
This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific matrix and experimental conditions.
A study on the analysis of various pesticides in complex matrices demonstrated that without an internal standard, accuracy can deviate by more than 60% with a relative standard deviation (RSD) over 50%.[1] However, with the use of a deuterated internal standard, the accuracy deviation was reduced to within 25%, and the RSD dropped to under 20%.[1]
Experimental Protocols
This section outlines detailed methodologies for the analysis of Metoxuron in water and soil samples using this compound as an internal standard.
Analysis of Metoxuron in Water Samples
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Filter water samples through a 0.45 µm nylon filter.
-
Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained analytes with 2 x 3 mL of acetonitrile (B52724).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-8 min: 20% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Metoxuron: e.g., m/z 229 → 72 (quantifier), m/z 229 → 46 (qualifier)
-
This compound: e.g., m/z 235 → 78 (quantifier)
-
Analysis of Metoxuron in Soil Samples
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Hydration (for dry soil): Add 10 mL of deionized water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Take the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions are the same as described for water analysis.
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the herbicidal action of Metoxuron, the following diagrams are provided.
Caption: Experimental workflow for Metoxuron analysis.
Metoxuron is a phenylurea herbicide that acts by inhibiting photosynthesis in target weeds. Specifically, it blocks the electron transport chain in Photosystem II (PSII).
Caption: Mechanism of action of Metoxuron.
References
A Comparative Guide to Metoxuron-d6 and Other Phenylurea Herbicide Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Metoxuron-d6 with other common phenylurea herbicide standards used in analytical testing. The information presented is supported by experimental data to assist researchers in selecting the most appropriate standards for their specific applications, particularly in environmental monitoring, food safety analysis, and agricultural research. Phenylurea herbicides are a class of compounds widely used for weed control, and their accurate detection and quantification are crucial for assessing environmental impact and ensuring regulatory compliance.[1][2]
This compound is the deuterium-labeled form of Metoxuron.[3][4][5] Stable isotope-labeled compounds like this compound are essential in quantitative analytical methods, particularly those using mass spectrometry, as they serve as ideal internal standards.[3][6][7] Their chemical and physical properties are nearly identical to their unlabeled counterparts, but their increased mass allows for clear differentiation in a mass spectrometer.[6] This ensures high accuracy and precision in quantifying the target analyte by compensating for variations during sample preparation and analysis.
Performance Comparison of Phenylurea Herbicide Standards
The selection of an appropriate analytical standard is critical for developing robust and reliable analytical methods. The following table summarizes key performance parameters for Metoxuron and other frequently analyzed phenylurea herbicides based on high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS).
| Herbicide Standard | Chemical Formula | Molecular Weight ( g/mol ) | Typical Retention Time (min) | Limit of Detection (LOD) |
| Metoxuron | C10H13ClN2O2 | 228.68 | 4.5 - 6.0 | 0.3 µg/L[8] |
| This compound | C10H7D6ClN2O2 | 234.71[5][9] | Similar to Metoxuron | Not applicable (used as internal standard) |
| Monuron | C9H11ClN2O | 198.65 | 3.0 - 4.5 | 0.3 µg/L[8] |
| Diuron | C9H10Cl2N2O | 233.09 | 5.5 - 7.0 | 0.3 µg/L[8] |
| Linuron | C9H10Cl2N2O2 | 249.09 | 6.0 - 8.0 | 0.3 µg/L[8] |
| Chlortoluron | C10H13ClN2O | 212.68[1] | 4.0 - 5.5 | 4-40 ng/L |
| Isoproturon | C12H18N2O | 206.28 | 5.0 - 6.5 | 4-40 ng/L |
Note: Retention times and LODs are highly dependent on the specific analytical method, instrumentation, and matrix. The values presented are indicative and sourced from various studies for comparative purposes.[8][10]
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following outlines a typical workflow for the analysis of phenylurea herbicides in water samples using solid-phase extraction (SPE) and liquid chromatography.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analytes from a large volume of water and remove interfering matrix components.
-
Methodology:
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) and then with deionized water.
-
Sample Loading: A known volume of the water sample, spiked with an internal standard such as this compound, is passed through the conditioned cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with deionized water to remove polar impurities.
-
Elution: The retained phenylurea herbicides are eluted from the cartridge with a suitable organic solvent, such as acetonitrile (B52724) or methanol.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for injection into the chromatography system.[11]
-
Analytical Separation: High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the different phenylurea herbicides from each other.
-
Methodology:
-
Column: A C18 reversed-phase column is commonly used for the separation.[8][10]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. The gradient starts with a higher proportion of water and gradually increases the proportion of acetonitrile to elute the herbicides based on their polarity.[8][10]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Column Temperature: The column is often thermostatted to ensure reproducible retention times.[8]
-
Detection and Quantification
-
Objective: To detect and quantify the separated phenylurea herbicides.
-
Methodology:
-
Diode-Array Detection (DAD): The eluent from the HPLC column passes through a DAD detector, which measures the absorbance of the analytes at a specific wavelength (typically around 245 nm for phenylureas).[8][10] Quantification is based on the peak area relative to a calibration curve.
-
Mass Spectrometry (MS): For higher sensitivity and selectivity, an MS detector is used. The analytes are ionized, and specific precursor and product ions are monitored (Selected Reaction Monitoring - SRM). Quantification is performed by comparing the peak area ratio of the analyte to its corresponding labeled internal standard (e.g., Metoxuron to this compound).
-
Visualizing the Analytical Workflow and Mechanism of Action
To better illustrate the processes involved in the analysis and the mode of action of phenylurea herbicides, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography [mdpi.com]
- 9. immunomart.com [immunomart.com]
- 10. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Revolutionizing Metoxuron Analysis: The Superior Accuracy and Precision of Isotope Dilution with Metoxuron-d6
For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide Metoxuron, the quest for heightened accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the significant advantages of employing Metoxuron-d6 as an internal standard in isotope dilution mass spectrometry.
The utilization of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), has emerged as the gold standard for quantitative analysis. This approach effectively mitigates matrix effects and compensates for variations in sample preparation and instrument response, leading to demonstrably superior data quality compared to methods relying on external standards or other non-isotopic internal standards.
Unveiling the Performance Advantage: A Data-Driven Comparison
The true measure of an analytical method's robustness lies in its accuracy and precision. The following tables summarize quantitative data from validation studies, illustrating the performance of Metoxuron analysis with and without the use of this compound. While direct head-to-head comparative studies for Metoxuron are not extensively published, the data presented is a composite of findings for Metoxuron and structurally similar phenylurea herbicides, providing a clear indication of the expected performance gains.
Table 1: Comparison of Accuracy (Recovery %) in Metoxuron Analysis
| Analytical Method | Matrix | Without this compound (Recovery %) | With this compound (Recovery %) |
| LC-MS/MS | Soil | 76.2 - 107.9%[1] | 95 - 105% (Expected) |
| HPLC-DAD | Water | 74 - 104%[2][3] | 98 - 102% (Expected) |
| GC-MS/MS | Various | 70 - 120% (Acceptable Range) | 97 - 103% (Expected) |
Note: "Expected" values for analysis with this compound are based on the high accuracy demonstrated for other phenylurea herbicides using isotope dilution methods, such as the 99.97 ± 0.41% recovery reported for diuron (B1670789) analysis with diuron-d6.
Table 2: Comparison of Precision (Relative Standard Deviation - RSD %) in Metoxuron Analysis
| Analytical Method | Matrix | Without this compound (RSD %) | With this compound (RSD %) |
| LC-MS/MS | Soil | 2.1 - 5.8%[1] | < 5% (Expected) |
| HPLC-DAD | Water | < 15% (Typical) | < 3% (Expected) |
| GC-MS/MS | Various | < 20% (Acceptable Range) | < 5% (Expected) |
Note: "Expected" values for analysis with this compound are based on the high precision observed in isotope dilution mass spectrometry applications.
The Science Behind the Superiority: The Role of this compound
This compound is a synthetic version of Metoxuron where six hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it chemically identical to the target analyte in terms of its behavior during sample extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass in a mass spectrometer.
By adding a known amount of this compound to the sample at the beginning of the analytical process, it acts as a perfect internal standard. Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal in the mass spectrometer due to matrix components will equally affect the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out these sources of error and leading to more accurate and precise results.[4]
Experimental Protocols for High-Fidelity Metoxuron Analysis
The following provides a detailed methodology for the analysis of Metoxuron in a soil matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis, incorporating this compound as an internal standard.
Sample Preparation (QuEChERS Extraction)
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile (B52724) to the sample.
-
Hydration (for dry samples): Add an appropriate amount of water to the soil sample and allow it to hydrate.
-
Extraction: Add 10 mL of acetonitrile.
-
Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.
-
Shaking: Immediately shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent blend (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 5 minutes.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.
Table 3: Example MRM Transitions for Metoxuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metoxuron | 229.1 | 72.1 (Quantifier) | 20 |
| 229.1 | 46.1 (Qualifier) | 25 | |
| This compound | 235.1 | 78.1 (Quantifier) | 20 |
| 235.1 | 49.1 (Qualifier) | 25 |
Note: These are example transitions and should be optimized for the specific instrument used.
Visualizing the Workflow and Logic
To further clarify the analytical process and the logical advantage of using an isotopic internal standard, the following diagrams are provided.
Caption: Analytical workflow for Metoxuron analysis using this compound.
Caption: Logical comparison of analysis with and without this compound.
Conclusion
References
Performance of Metoxuron-d6 in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pesticide residues in complex environmental and biological matrices is a critical challenge in environmental monitoring and food safety assessment. Metoxuron, a phenylurea herbicide, is widely used in agriculture, necessitating reliable analytical methods for its detection. The use of stable isotope-labeled internal standards, such as Metoxuron-d6, is a cornerstone of robust quantitative analysis, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of this compound in various analytical matrices, supported by experimental data and detailed methodologies, to assist researchers in developing and validating their analytical workflows.
The Advantage of Isotope Dilution: Why this compound Excels
This compound is a deuterated analog of Metoxuron, where six hydrogen atoms on the N,N-dimethyl group have been replaced with deuterium. This subtle change in mass does not significantly alter its chemical properties, allowing it to co-elute with the native Metoxuron during chromatographic separation. However, it is readily distinguishable by a mass spectrometer. This principle, known as isotope dilution, is the gold standard for quantitative analysis in complex matrices for several key reasons:
-
Compensation for Matrix Effects: Complex samples such as soil, water, and biological tissues contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This "matrix effect" is a significant source of analytical error. Since this compound has nearly identical physicochemical properties to Metoxuron, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more accurate and precise quantification.[1][2]
-
Correction for Extraction Inefficiency: During sample preparation, some of the analyte may be lost. As this compound is added to the sample at the beginning of the extraction process, it undergoes the same losses as the native Metoxuron. Therefore, the analyte-to-internal standard ratio remains constant, correcting for incomplete and variable recoveries.
-
Improved Method Ruggedness: The use of an isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions, such as injection volume or instrument response.
Performance of this compound Across Analytical Matrices: A Data-Driven Comparison
While specific public data on the performance of this compound across a wide range of matrices is limited, we can infer its expected performance based on studies of analogous deuterated phenylurea herbicides, such as Isoproturon-d6 and Diuron-d6. These studies consistently demonstrate the value of using isotope-labeled internal standards in minimizing matrix effects and improving data quality.
Table 1: Expected Performance of this compound in Water Samples
| Parameter | Expected Performance with this compound | Performance without Internal Standard (or with Structural Analog) |
| Recovery | 85-115% (Corrected) | Highly variable (50-150%) depending on water type |
| Matrix Effect | Significantly reduced (< ±15%) | Significant suppression or enhancement possible |
| Precision (RSD) | < 10% | > 20% in complex water matrices |
| Limit of Quantification (LOQ) | Lower due to improved signal-to-noise | Higher and more variable |
Data is inferred from studies on analogous deuterated phenylurea herbicides.
Table 2: Expected Performance of this compound in Soil Samples
| Parameter | Expected Performance with this compound | Performance without Internal Standard (or with Structural Analog) |
| Recovery | 80-120% (Corrected) | Highly variable depending on soil type and organic matter content |
| Matrix Effect | Substantially mitigated (< ±20%) | Strong matrix suppression is common |
| Precision (RSD) | < 15% | Can exceed 30% |
| Limit of Quantification (LOQ) | Improved sensitivity and reliability | Often elevated due to matrix interference |
Data is inferred from studies on analogous deuterated phenylurea herbicides.
Table 3: Expected Performance of this compound in Biological Matrices (e.g., Plasma, Tissue)
| Parameter | Expected Performance with this compound | Performance without Internal Standard (or with Structural Analog) |
| Recovery | 80-120% (Corrected) | Prone to significant variability |
| Matrix Effect | Effectively compensated (< ±20%) | High potential for ion suppression from lipids and proteins |
| Precision (RSD) | < 15% | Often poor due to complex matrix |
| Limit of Quantification (LOQ) | Enables lower detection limits for trace analysis | Higher LOQs, limiting toxicological and metabolic studies |
Data is inferred from studies on analogous deuterated phenylurea herbicides.
Experimental Protocols: A Framework for Analysis
The following section outlines a typical experimental workflow for the analysis of Metoxuron in soil and water samples using this compound as an internal standard, based on established methods for phenylurea herbicides.
Analysis of Metoxuron in Water Samples
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Filter water samples (e.g., 500 mL) through a 0.45 µm glass fiber filter.
-
Internal Standard Spiking: Add a known amount of this compound solution in a water-miscible solvent (e.g., methanol) to the filtered water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained analytes with 2 x 4 mL of acetonitrile (B52724).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Metoxuron and this compound for quantification and confirmation.
Analysis of Metoxuron in Soil Samples
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Internal Standard Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube and add a known amount of this compound solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake again for 1 minute.[3]
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.
-
Final Extract Preparation: The supernatant is ready for dilution with the initial mobile phase before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions are similar to those described for water analysis.
Visualizing the Workflow and Logic
To further clarify the analytical process and the role of this compound, the following diagrams illustrate the experimental workflow and the logical relationship of using an isotope-labeled internal standard.
Caption: General analytical workflow for Metoxuron analysis.
Caption: Compensation for matrix effects using this compound.
Conclusion
The use of this compound as an internal standard provides a significant advantage for the accurate and precise quantification of Metoxuron in a variety of complex analytical matrices. By effectively compensating for matrix effects and variations in extraction recovery, isotope dilution analysis with this compound leads to more reliable and defensible data. While specific performance data for this compound is not widely published, the extensive evidence from other deuterated phenylurea herbicides strongly supports its utility. Researchers and analytical scientists are encouraged to incorporate this compound into their analytical methods to enhance the quality and robustness of their results, ultimately contributing to better environmental and food safety monitoring.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Metoxuron Quantification
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Metoxuron (B1676524), a phenylurea herbicide. The selection of a suitable analytical method is crucial for quality control, environmental monitoring, and residue analysis. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Titrimetry for Metoxuron analysis, supported by available validation data.
Data Presentation: A Comparative Analysis of Metoxuron Analytical Methods
The following table summarizes the quantitative performance of different analytical methods for Metoxuron determination based on published data. This allows for a direct comparison of their key validation parameters.
| Parameter | HPLC-UV | Spectrophotometry (MBTH Method) [1] | Spectrophotometry (Ethylacetoacetate Method) [2] | Titrimetry (Cerium(IV) Oxidation) [3] |
| Linearity Range | Not explicitly stated, but validated according to ICH guidelines.[4] | Not explicitly stated. | Up to 9 µg/mL.[2] | Not applicable. |
| Limit of Detection (LOD) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not applicable. |
| Limit of Quantification (LOQ) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not applicable. |
| Accuracy (% Recovery) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Accurate to ±0.6%.[3] |
| Precision (%RSD) | Not explicitly stated. | 0.33-0.57%.[1] | 0.27-0.69% for formulation samples.[2] | 0.8%.[3] |
| Specificity/Selectivity | Method demonstrates selectivity against degradation products and impurities.[5] | Reaction variables optimized for the assay.[1] | Based on alkaline hydrolysis and diazotization.[2] | Based on oxidation with cerium(IV).[3] |
Experimental Protocols
This section provides detailed methodologies for the analytical techniques compared in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantitative analysis of Metoxuron in various matrices, including environmental samples.[4]
A. Sample Preparation (Water Samples using Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the conditioned cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.[4]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.[4]
-
Elution: Elute the retained Metoxuron with 5 mL of methanol into a collection tube.[4]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[4]
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.[4]
-
Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[4]
B. Sample Preparation (Soil Samples using QuEChERS)
-
Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube and add 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.[4]
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[4]
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.[4]
-
Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.[4]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
C. Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis Detector.[4]
-
Column: C18, 5 µm, 4.6 x 250 mm.[4]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 210 nm.[4]
Spectrophotometric Method using 3-methylbenzothiozolin-2-one hydrazone hydrochloride (MBTH)
This method is designed for the assay of Metoxuron in technical grade and formulation samples.[1]
-
Reaction: The method is based on the oxidative coupling reaction of Metoxuron with MBTH.
-
Optimization: Reaction variables such as reagent concentration, reaction time, and temperature are optimized to ensure complete reaction.
-
Measurement: The absorbance of the resulting colored species is measured using a spectrophotometer at the wavelength of maximum absorption.
-
Quantification: The concentration of Metoxuron is determined from a calibration curve prepared with standard solutions.
Spectrophotometric Method using Ethylacetoacetate
A simple and rapid spectrophotometric method for the determination of Metoxuron.[2]
-
Hydrolysis: The compound undergoes alkaline hydrolysis to form its corresponding primary amine.[2]
-
Diazotization: The resulting primary amine is then diazotized.[2]
-
Coupling: The diazotized amine is coupled with ethylacetoacetate in an alkaline medium to form a chromogenic species.[2]
-
Measurement: The absorbance of the colored product is measured spectrophotometrically.
-
Quantification: The concentration of Metoxuron is determined by comparing the absorbance to a standard calibration curve. The chromogenic species follows Beer's law up to 9 µg/mL.[2]
Titrimetric Method
This method provides a simple and rapid determination of Metoxuron in commercial formulations.[3]
-
Principle: The method is based on the oxidation of Metoxuron with cerium(IV) in a sulfuric acid medium.[3]
-
Titration: A known amount of the Metoxuron sample, dissolved in a suitable solvent like dimethylformamide, is titrated with a standardized solution of cerium(IV) sulfate.[3]
-
End-Point Detection: The end-point of the titration can be detected visually using ferroin (B110374) indicator, potentiometrically with platinum-saturated calomel (B162337) electrodes, or spectrophotometrically at 340 nm.[3]
-
Calculation: The amount of Metoxuron in the sample is calculated based on the volume of cerium(IV) solution consumed.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for Metoxuron analysis using HPLC-UV.
Caption: Workflows for Spectrophotometric Metoxuron analysis.
Caption: Workflow for Metoxuron analysis using Titrimetry.
This guide provides a comparative overview of different analytical methodologies for Metoxuron. While a direct cross-validation study across all methods with identical samples is not available in the cited literature, the presented data allows researchers and drug development professionals to make an informed decision based on the specific requirements of their application, considering factors such as required sensitivity, sample matrix, available equipment, and desired throughput.
References
- 1. Spectrophotometric assay of Isoproturon and Metoxuron in technical grade and formulation samples using 3-methylbenzothiozolin-2-one hydrazone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of Isoproturon and Metoxuron using ethylacetoacetate and application to technical and formulation grade samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and rapid titrimetric method for the determination of metoxuron in commercial formulations - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. While deuterated internal standards have long been a common choice, a growing body of evidence highlights the superiority of ¹³C-labeled standards in mitigating analytical challenges. This guide provides an objective, data-driven comparison of these two stable isotope-labeled internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS) are indispensable in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for correcting analyte loss during sample preparation and compensating for matrix effects. An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. However, subtle physicochemical differences between deuterated standards and their native counterparts can introduce analytical inaccuracies. This guide will explore these differences and provide a clear rationale for the selection of the most appropriate internal standard for rigorous quantitative bioanalysis.
Key Performance Metrics: A Head-to-Head Comparison
The primary advantage of ¹³C-labeled internal standards lies in their chemical and physical identity to the analyte, leading to identical chromatographic behavior. Deuterated standards, on the other hand, can exhibit a phenomenon known as the "isotope effect," where the increased mass due to deuterium (B1214612) substitution can lead to a slight shift in retention time. This can be particularly problematic in ultra-high-performance liquid chromatography (UHPLC) with its high resolving power.[1][2][3][4] This chromatographic separation can lead to differential ionization suppression or enhancement between the analyte and the internal standard, compromising the accuracy of quantification.[1][5][6]
Data Presentation: Quantitative Comparison
The following tables summarize the performance of deuterated and ¹³C-labeled internal standards in various applications.
Table 1: Comparison of Internal Standards in the Analysis of Amphetamines
| Internal Standard | Analyte | Chromatographic Behavior | Impact on Quantification | Reference |
| Deuterated Amphetamine (²H₃, ²H₅, ²H₆, ²H₈, ²H₁₁) | Amphetamine | Chromatographic separation increases with the number of deuterium substitutions. | Potential for inaccurate quantification due to differential matrix effects. | [1][3] |
| ¹³C₆-Labeled Amphetamine | Amphetamine | Perfect co-elution with the analyte. | Improved ability to compensate for ion suppression effects, leading to more accurate results. | [1][2][3][4] |
Table 2: Comparison of Internal Standards in the Analysis of Cannabinoids
| Internal Standard | Analyte | Matrix | Key Finding | Reference |
| Deuterated THC (THC-d₃) | Δ⁹-Tetrahydrocannabinol (THC) | Whole Blood, Oral Fluid | Commonly used, but potential for isotope effects exists, though often minimized with careful method validation. | [7][8][9] |
| ¹³C-Labeled THC | Δ⁹-Tetrahydrocannabinol (THC) | Biological Matrices | Recommended for reducing ion suppression/alteration effects, leading to more accurate and reproducible quantification. | [10] |
Table 3: Comparison of Internal Standards in Lipidomics
| Internal Standard | Application | Key Advantage of ¹³C-IS | Key Disadvantage of Deuterated-IS | Reference |
| Biologically generated ¹³C-labeled lipid mixture | Comprehensive lipidomics in human plasma | Significant reduction in the coefficient of variation (CV%) compared to a deuterated internal standard mixture. | Potential for slight retention time shifts compared to native analytes. | [11][12][13] |
| Deuterated and ¹³C-labeled essential fatty acids | Fatty acid analysis in rat plasma | ¹³C-labeled standards exhibit identical retention times to the native analyte. | Minimal isotope effect observed in this specific study after data correction. | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
General Sample Preparation Protocol for Bioanalysis (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (either deuterated or ¹³C-labeled).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[8][10]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
-
-
Liquid-Liquid Extraction (LLE):
-
To a sample aliquot, add the internal standard.
-
Add an appropriate immiscible organic solvent.
-
Vortex to ensure thorough mixing and facilitate analyte extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge with methanol (B129727) followed by water.
-
Load the sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.[7]
-
General LC-MS/MS Analysis Protocol
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.[7][10]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[1][7][15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[7][9]
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[8][9]
Mandatory Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: A typical workflow for comparing deuterated and ¹³C-labeled internal standards.
Caption: Simplified glycolysis pathway showing the fate of ¹³C atoms from labeled glucose.
Conclusion: The Superior Choice for Accuracy
For high-stakes quantitative analyses where accuracy and reliability are non-negotiable, ¹³C-labeled internal standards represent the superior choice over their deuterated counterparts. By ensuring co-elution with the target analyte, ¹³C standards provide a more robust and accurate correction for matrix effects, leading to higher quality data. While deuterated standards can be used successfully with thorough method validation, the inherent risk of chromatographic shifts and potential for isotopic exchange make ¹³C-labeled standards the gold standard for minimizing analytical variability and ensuring the utmost confidence in quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Global Regulatory Landscape of Metoxuron Residues in Food: A Comparative Guide
For researchers, scientists, and professionals in drug development, navigating the complex web of international regulations for pesticide residues is a critical aspect of ensuring food safety and facilitating global trade. This guide provides a comprehensive comparison of the regulatory limits for the herbicide Metoxuron in various food products as established by key international and national bodies: the European Union (EU), the United States (U.S.), and the Codex Alimentarius.
Metoxuron, a substituted urea (B33335) herbicide, is utilized in agriculture to control broadleaf weeds. Its potential to leave residues in food products necessitates the establishment of Maximum Residue Limits (MRLs) or tolerances to protect consumer health. These limits are determined based on toxicological assessments and good agricultural practices.
Comparative Analysis of Metoxuron Residue Limits
A thorough review of the major international regulatory databases reveals the current MRLs for Metoxuron. The following table summarizes these limits across different food commodities. It is important to note that in the absence of a specific MRL for a particular food product, a general default MRL is often applied.
| Food Commodity | European Union (mg/kg) | United States (mg/kg) | Codex Alimentarius (mg/kg) |
| Cereals | 0.01 | No specific tolerance | Not Listed |
| Fruits and Vegetables | 0.01 | No specific tolerance | Not Listed |
| Animal Products (Meat, Milk, Eggs) | 0.01* | No specific tolerance | Not Listed |
*Indicates the default MRL in the EU for substances without specific MRLs.
As the data indicates, specific MRLs for Metoxuron are not prominently established in the major regulatory frameworks. The European Union applies a default MRL of 0.01 mg/kg for food commodities where no specific limit has been set. In the United States, a specific tolerance for Metoxuron in food products is not listed in the Code of Federal Regulations (Title 40, Part 180). Similarly, the Codex Alimentarius, which sets international food standards, does not currently list any MRLs for Metoxuron. The absence of specific MRLs may suggest limited use of this herbicide on food crops destined for these markets or that residues are not expected to be present if used according to good agricultural practice.
Experimental Protocols for Metoxuron Residue Analysis
Accurate quantification of Metoxuron residues is essential for monitoring compliance with regulatory limits. Below are detailed methodologies for the analysis of Metoxuron in food matrices, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of Metoxuron residues in various food samples.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative 10-15 g sample of the food commodity.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for HPLC analysis.
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 245 nm.
-
Quantification: Create a calibration curve using Metoxuron standards of known concentrations. The concentration of Metoxuron in the sample is determined by comparing its peak area to the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a suitable alternative or confirmatory method for Metoxuron analysis.
1. Sample Preparation
-
Follow the QuEChERS extraction and cleanup procedure as described for the HPLC-UV method.
-
Solvent Exchange: After the d-SPE cleanup, the acetonitrile extract may need to be evaporated and reconstituted in a solvent more amenable to GC analysis, such as ethyl acetate (B1210297) or toluene.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of Metoxuron.
-
Quantification: Similar to the HPLC method, quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from Metoxuron standards.
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for Metoxuron residue analysis in food.
Caption: Relationship between regulatory bodies and residue limits.
The Gold Standard of Quantification: Justification for Using an Isotopic Internal Standard
In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and reliable quantification is paramount. A key element in achieving this is the use of an internal standard (IS) to correct for variability throughout the analytical process. While various types of internal standards exist, the use of stable isotope-labeled (SIL) internal standards is widely regarded as the gold standard, especially for sensitive and specific techniques like liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides an objective comparison of isotopic internal standards against other alternatives, supported by experimental insights, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical methods.
The Superiority of Isotopic Internal Standards
A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N).[2][3] This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while its chemical and physical properties remain nearly identical.[2][4] This near-identical nature is the cornerstone of its superiority, as it ensures that the SIL internal standard co-elutes with the analyte and experiences the same extraction recovery and matrix effects.[1][5]
In contrast, non-isotopic internal standards, such as structural analogs, may have different chemical properties.[6] This can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency, ultimately compromising the accuracy of quantification.[7][8]
The primary justifications for using an isotopic internal standard include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect.[9] Since a SIL internal standard is nearly identical to the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[2][3]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A SIL internal standard, added at the beginning of this process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[2][10]
-
Improved Accuracy and Precision: By effectively correcting for variations in sample preparation and matrix effects, SIL internal standards lead to significantly improved accuracy and precision in quantitative results.[1][3]
Comparative Performance Data
The advantages of isotopic internal standards are not merely theoretical. Experimental data consistently demonstrates their superior performance compared to non-isotopic alternatives.
| Parameter | Isotopic Internal Standard (SIL) | Non-Isotopic Internal Standard (e.g., Structural Analog) | Justification |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SIL IS co-elutes and has the same ionization response as the analyte, leading to better correction for matrix effects and sample loss.[3][7] |
| Precision (%CV) | Often < 5% | Can be > 15% | The consistent behavior of the SIL IS throughout the analytical process minimizes variability.[1][3] |
| Matrix Effect Compensation | High | Low to Moderate | Near-identical chemical and physical properties ensure the SIL IS is affected by the matrix in the same way as the analyte.[2][6] |
| Extraction Recovery Correction | High | Variable | The SIL IS mimics the analyte's behavior during extraction, providing a reliable correction for any losses.[2] |
| Chromatographic Co-elution | Generally Yes | Not Guaranteed | Co-elution is critical for simultaneous analysis and effective matrix effect correction in LC-MS.[5] |
Experimental Protocol: Comparative Analysis of Internal Standards
The following is a generalized protocol for a key experiment to compare the performance of an isotopic internal standard versus a non-isotopic internal standard in a bioanalytical method validation.
Objective: To evaluate the accuracy and precision of quantifying an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard versus a structural analog internal standard.
Materials:
-
Analyte of interest
-
Stable isotope-labeled (SIL) internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, SIL internal standard, and structural analog internal standard in an appropriate solvent.
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike the blank biological matrix with the analyte at various concentration levels to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation - a common technique):
-
To an aliquot of each calibration standard, QC sample, and blank matrix, add the internal standard solution (either SIL or structural analog).
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.
-
Optimize mass spectrometric conditions for the detection and quantification of the analyte and both internal standards.
-
-
Data Analysis:
-
Construct two separate calibration curves by plotting the peak area ratio of the analyte to the internal standard (one for SIL IS and one for the structural analog IS) against the analyte concentration.
-
Use the respective calibration curves to determine the concentrations of the analyte in the QC samples.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples for both internal standard methods.
-
Visualizing the Rationale
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow and the logical relationships in the choice of an internal standard.
Figure 1: A typical experimental workflow for sample preparation using an internal standard before LC-MS/MS analysis.
Figure 2: Logical relationship comparing Isotopic and Structural Analog Internal Standards.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The evidence strongly supports the use of stable isotope-labeled internal standards as the preferred choice for achieving the highest levels of accuracy and precision.[1] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, provides a level of correction for variability that is unmatched by other types of internal standards. For researchers, scientists, and drug development professionals, the investment in a SIL internal standard is a sound justification for ensuring the integrity and quality of their quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmiweb.com [pharmiweb.com]
A Comparative Guide to the Analysis of Metoxuron and Diuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies for two widely used phenylurea herbicides, Metoxuron and Diuron. This document summarizes key quantitative data, details experimental protocols, and visualizes the primary signaling pathway and analytical workflows to support research and monitoring efforts.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Metoxuron and Diuron is crucial for developing effective analytical methods.
| Property | Metoxuron | Diuron |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | C₉H₁₀Cl₂N₂O |
| Molecular Weight ( g/mol ) | 228.67 | 233.09 |
| Water Solubility (mg/L at 20-25°C) | 23 | 42[1] |
| Log K_ow_ (Octanol-water partition coefficient) | 2.19 | 2.87[1] |
| Soil Half-life (DT₅₀ in days) | 17 - 40[1] | 45 - 235[1] |
| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_ in mL/g) | 180[1] | 400[1] |
Analytical Methodologies: A Quantitative Comparison
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a common and robust technique for the quantitative analysis of both Metoxuron and Diuron in environmental samples. The following tables summarize the performance of these methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Metoxuron | Water | SPE-HPLC-DAD | 0.012 - 0.035 µg/L | Not Specified | 75.1 - 100.0 | |
| Diuron | Soil | HPLC-UV | 0.04 mg/kg | 0.13 mg/kg | >90 | [2][3] |
| Diuron | Palm Oil | HPLC-UV | 0.018 µg/g | 0.058 µg/g | 79.4 - 101.4 | [4] |
| Metoxuron & Diuron | Water & Soft Drinks | SPE-HPLC-UV | 0.82 - 1.29 ng/mL | Not Specified | Not Specified | [5] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Diuron | Soil | LC/MS/MS | Not Specified | 0.010 mg/kg | Not Specified | [4][6] |
| Diuron | Water | LC/MS/MS | 0.01 µg/L | 0.05 µg/L | Not Specified |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate analysis. The following are representative protocols for the analysis of Metoxuron and Diuron in environmental samples.
Protocol 1: Analysis of Metoxuron in Water by SPE-HPLC-UV
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained Metoxuron with 5 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase and vortex for 30 seconds.
-
Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile (B52724):Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
Protocol 2: Analysis of Diuron in Soil by HPLC-UV
1. Sample Preparation (Solid-Liquid Extraction)
-
Extraction: Weigh 10 g of homogenized soil into a centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 hour.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter into an HPLC vial.
2. HPLC-UV Analysis
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the analytical process and the herbicides' mechanism of action, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the analysis of Metoxuron and Diuron.
Signaling Pathways: Mechanism of Action and Potential Toxicities
Metoxuron and Diuron are potent herbicides that primarily act by inhibiting photosynthesis. However, research suggests that Diuron may also interact with other cellular pathways.
Primary Mechanism: Inhibition of Photosystem II
Both Metoxuron and Diuron disrupt the photosynthetic electron transport chain in plants.[8] They achieve this by binding to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding event blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the process of photosynthesis and leading to the production of reactive oxygen species that cause cellular damage and plant death.[9][10]
Caption: Inhibition of Photosystem II by Metoxuron and Diuron.
Alternative Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
Research has indicated that Diuron can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.[1][5][11] Upon binding, Diuron can induce the expression of genes such as CYP1A1.[1][11] This interaction suggests a potential mechanism for some of the toxicological effects of Diuron beyond its herbicidal activity. The interaction of Metoxuron with the AhR pathway is not as well-documented.
Caption: Potential interaction of Diuron with the Aryl Hydrocarbon Receptor (AhR) pathway.
Endocrine Disruption
There is growing evidence to suggest that Diuron and its metabolites may act as endocrine-disrupting chemicals (EDCs). Studies have shown that these compounds can interfere with hormone signaling pathways, potentially leading to adverse effects on reproductive health and development. The endocrine-disrupting potential of Metoxuron has not been as extensively studied. The mechanisms of endocrine disruption are complex and can involve interactions with various hormone receptors and signaling cascades.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. endocrinedisruption.org [endocrinedisruption.org]
- 3. scielo.br [scielo.br]
- 4. epa.gov [epa.gov]
- 5. Interaction of Diuron and Related Substituted Phenylureas with the Ah Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iehconsulting.co.uk [iehconsulting.co.uk]
- 7. Assessment of Five Pesticides as Endocrine-Disrupting Chemicals: Effects on Estrogen Receptors and Aromatase [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Metoxuron-d6
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Metoxuron-d6 in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required personal protective equipment based on established safety data sheets.[1][2][3]
| Body Part | PPE Specification | Protection Level & Standards | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved.[1][2] | Protects against splashes of solutions and airborne powder particles. |
| Skin/Body | Chemical-resistant lab coat or coveralls. Fire/flame resistant and impervious clothing should be worn. | Selected based on the concentration and amount of the hazardous substance. | Prevents skin contact with this compound, which can be harmful.[1][2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] | Prevents dermal absorption of this compound. Gloves must be inspected before use and disposed of if contaminated.[1] |
| Respiratory | A full-face respirator with appropriate cartridges. | Use a NIOSH (US) or CEN (EU) approved respirator.[1][2] | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling large quantities of the powder outside of a fume hood.[1][2] |
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][3]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][3]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2][3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]
Handling and Storage
General Handling:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[1][2]
-
Wear suitable protective clothing, including gloves and eye/face protection.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
Storage:
Spill and Disposal Plan
Spill Cleanup:
-
Immediate Actions: Alert personnel in the immediate area. For large spills, evacuate the laboratory and notify emergency responders. For small spills, ensure you are wearing appropriate PPE.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2][3]
-
Cleanup: Collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
-
Decontamination: Clean the spill area with soap and water.[1]
Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste.[1]
-
Waste Collection: Collect all solid waste (including contaminated PPE) and liquid waste in separate, clearly labeled, sealed, and chemical-resistant containers.[1]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[1]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2]
-
Container Disposal: Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
